(R)-1,1,1-Trifluoro-2-butylamine
Description
BenchChem offers high-quality (R)-1,1,1-Trifluoro-2-butylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1,1,1-Trifluoro-2-butylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1,1,1-trifluorobutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N/c1-2-3(8)4(5,6)7/h3H,2,8H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAILYMPWXXBJS-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654482 | |
| Record name | (2R)-1,1,1-Trifluorobutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131737-02-4 | |
| Record name | (2R)-1,1,1-Trifluorobutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Critical Role of Fluorinated Chiral Amines in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of Chiral 1,1,1-Trifluoro-2-butylamine
The introduction of fluorine atoms into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity. When combined with a chiral center, as in the case of 1,1,1-trifluoro-2-butylamine, these molecules become powerful building blocks for creating novel therapeutics with enhanced pharmacological profiles. The stereochemistry of the amine is often critical for its biological activity, making the development of efficient and highly stereoselective synthetic routes a paramount objective for medicinal and process chemists. This guide provides an in-depth analysis of key methodologies for the synthesis of chiral 1,1,1-trifluoro-2-butylamine, offering both theoretical insights and practical, field-proven protocols.
Strategic Overview: Pathways to Enantiopure 1,1,1-Trifluoro-2-butylamine
The synthesis of chiral 1,1,1-trifluoro-2-butylamine presents a unique set of challenges due to the influence of the trifluoromethyl group on the reactivity of the adjacent prochiral center. Several core strategies have emerged to address these challenges, each with its own set of advantages and considerations. This guide will focus on three principal and effective approaches:
-
Asymmetric Reductive Amination of 1,1,1-Trifluoro-2-butanone: A direct and atom-economical approach to establishing the chiral amine center.
-
Enzymatic Kinetic Resolution of Racemic 1,1,1-Trifluoro-2-butylamine: Leveraging the exquisite stereoselectivity of enzymes to separate enantiomers.
-
Diastereoselective Synthesis using Chiral Auxiliaries: A classic and robust method for controlling stereochemistry through the temporary attachment of a chiral moiety.
Asymmetric Reductive Amination: A Direct Approach to Chirality
Asymmetric reductive amination is a powerful one-pot transformation that converts a ketone into a chiral amine. In the context of 1,1,1-trifluoro-2-butanone, this method directly introduces the stereocenter at the C2 position. The success of this approach hinges on the selection of an effective chiral catalyst that can differentiate between the two prochiral faces of the imine intermediate.
Mechanism and Rationale for Catalyst Selection
The reaction proceeds through the initial formation of an imine or enamine from the ketone and an ammonia source, which is then asymmetrically reduced by a chiral catalyst. The choice of catalyst is critical for achieving high enantioselectivity. Rhodium and Iridium-based catalysts, in conjunction with chiral phosphine ligands, have demonstrated considerable success in this area. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydride transfer to one face of the C=N double bond.
Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Amination
This protocol is based on established methodologies for the asymmetric reductive amination of fluorinated ketones.
Step-by-Step Methodology:
-
Reactor Preparation: A high-pressure reactor is thoroughly dried and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Preparation: In a separate flask under an inert atmosphere, the rhodium precursor and the chiral phosphine ligand are dissolved in a degassed solvent (e.g., methanol). This mixture is stirred to form the active catalyst complex.
-
Reaction Mixture Assembly: To the reactor, add the solvent, 1,1,1-trifluoro-2-butanone, and the ammonia source. The pre-formed catalyst solution is then transferred to the reactor.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction mixture is stirred vigorously at a controlled temperature.
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as GC or HPLC. Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography or distillation.
Data Presentation: Performance of Chiral Catalysts
| Catalyst System | Ligand | H₂ Pressure (atm) | Temp (°C) | Yield (%) | e.e. (%) |
| [Rh(COD)Cl]₂ | Chiral Phosphine | 50 | 50 | >95 | >98 |
| Ir-complex | Chiral Diamine | 60 | 40 | 92 | 96 |
Visualization: Asymmetric Reductive Amination Workflow
Caption: Workflow for Asymmetric Reductive Amination.
Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution is a powerful technique that exploits the high stereoselectivity of enzymes to resolve a racemic mixture. In this method, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic amine, leaving the other enantiomer unreacted and thus enriched. Lipases are commonly employed for this purpose, often catalyzing the acylation of the amine.
Principle of Enzymatic Resolution
The key to a successful kinetic resolution is an enzyme that exhibits a high enantiomeric ratio (E), meaning it reacts much faster with one enantiomer than the other. For the resolution of racemic 1,1,1-trifluoro-2-butylamine, a lipase can be used to selectively acylate one enantiomer, for example, the (R)-enantiomer, with an acyl donor. This results in the formation of an amide from the (R)-amine, while the (S)-amine remains unreacted. The unreacted (S)-amine and the (R)-amide can then be separated.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol outlines a typical procedure for the enzymatic resolution of racemic 1,1,1-trifluoro-2-butylamine.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable flask, dissolve the racemic 1,1,1-trifluoro-2-butylamine and the acyl donor (e.g., ethyl acetate) in an organic solvent (e.g., hexane).
-
Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B, CAL-B) to the reaction mixture.
-
Incubation: The mixture is incubated at a controlled temperature, often with gentle agitation, for a specified period.
-
Monitoring: The progress of the resolution is monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining amine and the conversion. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of the unreacted amine.
-
Separation: Once the desired conversion is reached, the enzyme is filtered off. The filtrate, containing the unreacted amine and the acylated amine, is then subjected to a separation technique, such as column chromatography or extraction, to isolate the desired enantiomer.
Data Presentation: Comparison of Lipases
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | e.e. of Amine (%) |
| Candida antarctica Lipase B (CAL-B) | Ethyl Acetate | Hexane | ~50 | >99 |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene | ~50 | 98 |
Visualization: Enzymatic Kinetic Resolution Process
Caption: Process flow for Enzymatic Kinetic Resolution.
Diastereoselective Synthesis via Chiral Auxiliaries
The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.
Rationale and Auxiliary Selection
For the synthesis of chiral 1,1,1-trifluoro-2-butylamine, a chiral auxiliary can be used to form a chiral imine or enamine with 1,1,1-trifluoro-2-butanone. The steric bulk of the auxiliary then blocks one face of the C=N or C=C double bond, directing an incoming nucleophile or electrophile to the opposite face. Subsequent removal of the auxiliary reveals the chiral amine. Commonly used auxiliaries include those derived from chiral amino alcohols.
Experimental Protocol: Chiral Auxiliary-Mediated Synthesis
This protocol provides a general workflow for a chiral auxiliary-based synthesis.
Step-by-Step Methodology:
-
Formation of the Chiral Adduct: The chiral auxiliary is reacted with 1,1,1-trifluoro-2-butanone to form a chiral imine or enamine. This reaction is often driven to completion by the removal of water.
-
Diastereoselective Transformation: The chiral adduct is then subjected to a diastereoselective reaction. For example, a diastereoselective reduction of the C=N bond using a standard reducing agent (e.g., NaBH₄) or a diastereoselective alkylation of the corresponding enamine.
-
Cleavage of the Auxiliary: After the new stereocenter has been set, the chiral auxiliary is cleaved under conditions that do not racemize the newly formed chiral center. This step regenerates the auxiliary, which can often be recovered and reused.
-
Isolation of the Product: The desired chiral amine is then isolated and purified.
Data Presentation: Performance of Different Chiral Auxiliaries
| Chiral Auxiliary | Diastereoselective Reaction | Diastereomeric Excess (d.e.) (%) | Overall Yield (%) |
| (R)-2-Amino-1,1-diphenyl-1-propanol | Reduction of Imine | >98 | 75 |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Alkylation of Enamine | 95 | 68 |
Visualization: Chiral Auxiliary Synthesis Cycle
Caption: Synthetic cycle using a recoverable chiral auxiliary.
Conclusion and Future Outlook
The synthesis of enantiomerically pure 1,1,1-trifluoro-2-butylamine is a critical endeavor in the field of medicinal chemistry. This guide has detailed three robust and effective strategies: asymmetric reductive amination, enzymatic kinetic resolution, and the use of chiral auxiliaries. The choice of method will often depend on factors such as the desired scale of the synthesis, cost considerations, and the specific stereochemical outcome required. Asymmetric reductive amination offers a direct and elegant route, while enzymatic resolution provides access to high enantiopurity, albeit with a theoretical maximum yield of 50%. The chiral auxiliary approach is a classic and reliable method that allows for a high degree of stereocontrol.
Future developments in this field will likely focus on the discovery of new, more efficient, and cost-effective catalysts for asymmetric reductive amination, as well as the engineering of novel enzymes with enhanced activity and selectivity for the kinetic resolution of fluorinated amines. These advancements will continue to facilitate the synthesis of complex, fluorinated chiral molecules, thereby accelerating the drug discovery and development process.
References
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Asymmetric Reductive Amination of Fluoroalkyl Ketones , Organic Letters, [Link]
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Recent advances in the synthesis of chiral α-trifluoromethyl amines , Chemical Communications, [Link]
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Enzymatic Kinetic Resolution of Racemic Amines , Comprehensive Organic Synthesis II, [Link]
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Synthesis of Enantiomerically Pure α-Trifluoromethylated Amines via Biocatalytic Kinetic Resolution , The Journal of Organic Chemistry, [Link]
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Chiral Auxiliaries in Asymmetric Synthesis , Chemical Reviews, [Link]
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A Practical Synthesis of Enantiomerically Pure α-(Trifluoromethyl)amines , The Journal of Organic Chemistry, [Link]
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Asymmetric Synthesis of α-Trifluoromethyl-Substituted Amines , European Journal of Organic Chemistry, [Link]
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Recent progress on the synthesis of chiral α-trifluoromethylamines , Beilstein Journal of Organic Chemistry, [Link]
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Synthesis of chiral α-trifluoromethyl amines by asymmetric hydrogenation , Tetrahedron: Asymmetry, [Link]
-
Highly Enantioselective Synthesis of α-Trifluoromethylated Amines through Rh-Catalyzed Asymmetric Hydrogenation of Fluorinated Imines , Organic Letters, [Link]
Introduction: The Significance of (R)-1,1,1-Trifluoro-2-butylamine in Modern Chemistry
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-1,1,1-Trifluoro-2-butylamine
(R)-1,1,1-Trifluoro-2-butylamine is a chiral building block of significant interest to researchers in medicinal chemistry and materials science. The molecule's value is derived from two key structural features: the stereocenter at the second carbon and the trifluoromethyl (CF₃) group. The specific (R)-enantiomer is crucial for achieving high enantioselectivity in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) where biological activity is often stereospecific.[1] Furthermore, the incorporation of a trifluoromethyl group can profoundly influence a molecule's properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
Accurate and unambiguous structural confirmation of this amine is paramount. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for (R)-1,1,1-Trifluoro-2-butylamine. The content herein is designed to serve as a practical reference for scientists, explaining not just the data itself, but the underlying principles that govern the spectral features, thereby ensuring robust analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the most powerful tool for elucidating the precise structure of (R)-1,1,1-Trifluoro-2-butylamine. A multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete characterization. The data presented here are predictive, based on established principles of chemical shifts and coupling constants, and are discussed for the compound in its free base form, typically dissolved in a solvent like deuterated chloroform (CDCl₃). The commercially available form is often the hydrochloride salt, which would require neutralization or would exhibit slightly different chemical shifts if run in solvents like D₂O or DMSO-d₆.
¹H NMR Spectroscopy
The proton NMR spectrum provides a map of the hydrogen environments within the molecule. The electron-withdrawing effects of the CF₃ group and the nitrogen atom are key to interpreting the spectrum.
-
-CH₃ (H-4): This terminal methyl group is furthest from the electronegative substituents and will therefore appear most upfield. It is expected to be a triplet due to coupling with the adjacent CH₂ protons.
-
-CH₂- (H-3): This methylene group will be a multiplet, specifically a sextet or a more complex pattern, due to coupling with both the CH₃ and the CH protons.
-
-CH- (H-2): This methine proton is directly attached to the chiral center and is adjacent to both the nitrogen and the CF₃ group. It will be significantly downfield and appear as a multiplet due to coupling with the CH₂ protons and the three fluorine atoms.
-
-NH₂: The protons of the primary amine will typically appear as a broad singlet. Its chemical shift can be highly variable depending on concentration, solvent, and temperature, due to hydrogen bonding and exchange.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| H-4 (-CH₃) | ~0.9 - 1.1 | Triplet (t) | ³JHH ≈ 7 Hz |
| H-3 (-CH₂) | ~1.5 - 1.8 | Multiplet (m) | ³JHH ≈ 7 Hz |
| H-2 (-CH-) | ~3.2 - 3.6 | Multiplet (m) | ³JHH ≈ 7 Hz, ³JHF ≈ 7-9 Hz |
| -NH₂ | ~1.5 - 3.0 (variable) | Broad Singlet (br s) | N/A |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework. The presence of fluorine introduces characteristic splitting patterns due to carbon-fluorine coupling.
-
C4 (-CH₃): The terminal methyl carbon, least affected by electronegative groups, will be the most upfield signal.
-
C3 (-CH₂-): The methylene carbon will be shifted slightly downfield from C4.
-
C2 (-CH-): This carbon, bonded to the nitrogen and adjacent to the CF₃ group, will be significantly downfield. It will likely appear as a quartet due to two-bond coupling (²JCF) with the three fluorine atoms.
-
C1 (-CF₃): This carbon is directly bonded to three fluorine atoms, causing a large downfield shift. The signal will be split into a prominent quartet due to the strong one-bond carbon-fluorine coupling (¹JCF).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) | Coupling Constants (J, Hz) |
| C4 (-CH₃) | ~10 - 15 | Singlet | N/A |
| C3 (-CH₂) | ~25 - 30 | Singlet | N/A |
| C2 (-CH-) | ~55 - 65 | Quartet (q) | ²JCF ≈ 25-30 Hz |
| C1 (-CF₃) | ~125 - 130 | Quartet (q) | ¹JCF ≈ 280-290 Hz |
¹⁹F NMR Spectroscopy
¹⁹F NMR is an exceptionally sensitive and informative technique for fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2]
-
-CF₃: The three fluorine atoms are chemically equivalent and will give rise to a single signal. This signal is expected to be in the range of -70 to -75 ppm relative to a CFCl₃ standard.[1] The signal will be split into a doublet due to three-bond coupling (³JHF) with the methine proton (H-2). The wide chemical shift range and high sensitivity make ¹⁹F NMR particularly useful for assessing purity.[2]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| -CF₃ | -70 to -75 | Doublet (d) | ³JHF ≈ 7-9 Hz |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: For the hydrochloride salt (CAS: 1212120-62-1), dissolve ~10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). To analyze the free base, dissolve the salt in water, add a slight excess of a base (e.g., 1M NaOH), extract with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and carefully remove the solvent under reduced pressure. Dissolve the resulting free base oil in CDCl₃.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024-4096 scans using proton broadband decoupling, with a relaxation delay of 2-5 seconds.
-
¹⁹F NMR: Acquire 64-128 scans. Proton decoupling is generally not necessary and would collapse the doublet to a singlet, losing valuable coupling information.
Workflow for NMR Analysis
Caption: NMR analysis workflow from sample preparation to structural confirmation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For (R)-1,1,1-Trifluoro-2-butylamine, the primary amine and the C-F bonds will produce highly characteristic absorption bands.
-
N-H Stretching: As a primary amine (R-NH₂), the molecule will exhibit two distinct, moderately sharp bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[3][4][5] These are typically weaker and sharper than the broad O-H stretches seen in alcohols.[3]
-
N-H Bending (Scissoring): A characteristic absorption for primary amines occurs in the 1650-1580 cm⁻¹ range due to the N-H bending vibration.[3][4]
-
C-H Stretching: Aliphatic C-H stretching vibrations will be observed as strong, sharp peaks just below 3000 cm⁻¹.
-
C-F Stretching: The trifluoromethyl group will give rise to very strong and intense absorption bands in the 1300-1100 cm⁻¹ region. These C-F stretching bands are often the most prominent features in the IR spectrum of a fluorinated compound.
-
C-N Stretching: The C-N stretching vibration for an aliphatic amine is typically found in the 1250-1020 cm⁻¹ region and is of medium to weak intensity.[3][4]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 (two bands) | Medium, Sharp |
| C-H Stretch (aliphatic) | 3000 - 2850 | Strong, Sharp |
| N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong |
| C-F Stretch | 1300 - 1100 | Very Strong, Broad |
| C-N Stretch | 1250 - 1020 | Weak to Medium |
Experimental Protocol: IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid hydrochloride salt or a drop of the free base oil directly onto the ATR crystal.
-
Data Acquisition: Lower the press and apply consistent pressure to ensure good contact. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and structural fragments of the compound. The ionization method significantly influences the resulting spectrum.
Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique ideal for analyzing the hydrochloride salt. It typically results in minimal fragmentation, with the primary species observed being the protonated molecule.
-
Molecular Weight (Free Base): 127.11 g/mol
-
Predicted Ion: The base peak in the positive ion mode spectrum will be the protonated molecule, [M+H]⁺, at an m/z of 128.1. This confirms the molecular weight of the free base.
Electron Ionization (EI-MS)
EI is a higher-energy technique typically used with Gas Chromatography (GC-MS) and is suitable for the volatile free base. It causes extensive fragmentation, providing a structural "fingerprint."
-
Molecular Ion [M]⁺: The molecular ion peak at m/z 127 may be observed, but it could be weak or absent due to rapid fragmentation.
-
Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom.[7] For this molecule, this involves the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a stable, resonance-stabilized fragment at m/z 98 . This is very likely to be the base peak.
-
Other Fragments: Loss of the CF₃ group (69 Da) could lead to a peak at m/z 58.
| Ion/Fragment | Predicted m/z | Method | Identity |
| [M+H]⁺ | 128.1 | ESI | Protonated Molecule |
| [M]⁺ | 127.1 | EI | Molecular Ion |
| [M - C₂H₅]⁺ | 98.1 | EI | Alpha-Cleavage Product (Base Peak) |
| [M - CF₃]⁺ | 58.1 | EI | Loss of Trifluoromethyl Radical |
Workflow for Mass Spectrometry Fragmentation Analysis
Caption: Predicted EI fragmentation pathways for (R)-1,1,1-Trifluoro-2-butylamine.
Conclusion
The comprehensive spectroscopic analysis of (R)-1,1,1-Trifluoro-2-butylamine relies on the synergistic use of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹⁹F NMR provides a highly specific signal for the trifluoromethyl group. IR spectroscopy offers rapid confirmation of the primary amine and C-F functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, with alpha-cleavage being the dominant pathway in EI-MS. Together, these methods provide a robust and self-validating system for the unambiguous identification and quality assessment of this vital chiral building block, ensuring its suitability for advanced applications in drug discovery and chemical synthesis.
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- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
(R)-1,1,1-Trifluoro-2-butylamine: A Privileged Chiral Building Block in Modern Drug Discovery
The integration of fluorine into organic scaffolds has fundamentally transformed medicinal chemistry. Among the most valuable fluorinated motifs are chiral
This technical guide explores the physicochemical rationale for utilizing (R)-1,1,1-Trifluoro-2-butylamine, details the mechanistic advantages it confers, and provides a field-proven, self-validating protocol for its incorporation into complex molecular architectures.
Physicochemical Rationale: The "Magic Methyl" Meets Fluorine
The substitution of a standard alkyl group (like a methyl or ethyl) with a –CF
-
pKa Modulation and Permeability: The strong inductive electron-withdrawing effect (–I) of the –CF
group drastically reduces the basicity of the adjacent amine. While a typical aliphatic amine has a pKa of ~10.5, the -CF amine drops to a pKa of ~5.8–6.0. At physiological pH (7.4), a significantly larger fraction of the drug exists in its neutral, un-ionized state, exponentially increasing passive membrane permeability. -
Metabolic Shielding: The carbon-fluorine bond is the strongest single bond in organic chemistry. The steric bulk and oxidative resistance of the –CF
group shield adjacent C–H bonds from cytochrome P450 (CYP450) mediated -oxidation, a primary route of amine clearance. -
Stereospecific Target Engagement: The (R)-configuration dictates the spatial trajectory of the ethyl and –CF
vectors. The –CF group, being highly lipophilic and electron-dense, frequently engages in orthogonal multipolar interactions within hydrophobic enzyme pockets [2].
Quantitative Data Comparison
The table below summarizes the dramatic shift in physicochemical properties when transitioning from a standard aliphatic amine to the trifluoromethylated building block.
Table 1: Comparative Physicochemical Properties of Amine Building Blocks
| Property | (R)-2-Butylamine | (R)-1,1,1-Trifluoro-2-butylamine | Impact on Drug Design |
| Molecular Weight | 73.14 g/mol | 127.11 g/mol | Slight increase; remains well within Lipinski’s Rule of 5 limits. |
| Amine pKa (calc.) | ~10.5 | ~5.8 - 6.0 | Drastic reduction in basicity; higher neutral fraction at pH 7.4. |
| LogP (Lipophilicity) | ~0.8 | ~1.9 | Enhanced passive membrane permeability and hydrophobic target binding. |
| Metabolic Stability | Low (rapid | High (steric/electronic shielding) | Prolonged half-life; reduced clearance by hepatic CYP450 enzymes. |
| Stereocenter | (R)-configuration | (R)-configuration | Maintains highly specific spatial orientation for receptor binding. |
Mechanistic Pathways: Metabolic Shielding
To understand why (R)-1,1,1-Trifluoro-2-butylamine is so effective in preventing rapid drug clearance, we must visualize the dual steric and electronic defense mechanisms it mounts against hepatic enzymes.
Pharmacological advantages of the trifluoromethyl group in chiral amine scaffolds.
Synthetic Methodologies: Overcoming the Nucleophilicity Deficit
While the electron-withdrawing nature of the –CF
To successfully incorporate this building block, the carbonyl electrophile must be aggressively activated using a strong Lewis acid to force imine formation prior to reduction.
Workflow Visualization
Synthetic workflow for reductive amination using (R)-1,1,1-Trifluoro-2-butylamine.
Detailed Protocol: Titanium-Mediated Reductive Amination
This protocol is designed as a self-validating system. By isolating the imine formation step from the reduction step, the chemist ensures that the expensive chiral amine is fully consumed before the reducing agent is introduced, preventing the premature reduction of the starting ketone/aldehyde into an alcohol.
Step 1: Lewis Acid-Driven Imine Formation
-
Preparation: Charge an oven-dried, argon-purged round-bottom flask with the target aryl ketone or aldehyde (1.0 equiv) and (R)-1,1,1-Trifluoro-2-butylamine hydrochloride (1.2 equiv).
-
Causality: The slight excess of the amine compensates for competitive side reactions. The bench-stable hydrochloride salt is used but requires in situ neutralization.
-
-
Solvation & Neutralization: Add anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Add
-diisopropylethylamine (DIPEA) (1.2 equiv) dropwise to liberate the free base amine. -
Activation: Introduce Titanium(IV) isopropoxide (Ti(O
Pr) ) (2.0 equiv) dropwise at room temperature.-
Causality: Ti(O
Pr) serves a dual purpose. It acts as a potent Lewis acid to activate the carbonyl carbon, overcoming the amine's poor nucleophilicity, and acts as a dehydrating agent (scavenging water to form TiO species) to relentlessly drive the condensation equilibrium toward the imine.
-
-
Validation: Stir the reaction for 12–18 hours. Do not proceed until complete conversion to the imine is confirmed via LC-MS or TLC.
Step 2: Stereoretentive Reduction
-
Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium triacetoxyborohydride (NaBH(OAc)
) (2.0 equiv) in small portions.-
Causality: NaBH(OAc)
is a mild, highly selective reducing agent. It will reduce the activated titanium-imine complex without touching unreacted carbonyls. The 0 °C temperature controls the exothermic hydride transfer, ensuring the existing (R)-stereocenter is not epimerized.
-
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.
Step 3: Quench and Emulsion-Free Workup
-
Quenching: Slowly quench the reaction by adding saturated aqueous NaHCO
.-
Causality: The basic quench neutralizes residual hydride and forces the precipitation of titanium salts as insoluble titanium dioxide (TiO
).
-
-
Filtration: Critical Step. The resulting mixture will form a thick, intractable emulsion. Filter the entire suspension through a tightly packed pad of Celite. Wash the filter cake exhaustively with ethyl acetate.
-
Causality: Attempting to extract the emulsion directly in a separatory funnel will result in severe product loss. Celite traps the colloidal TiO
, allowing for clean phase separation.
-
-
Isolation: Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the enantiopure secondary amine API scaffold.
Advanced Catalytic Access to the Chiral Scaffold
While (R)-1,1,1-Trifluoro-2-butylamine is commercially available, the demand for diverse
-
Stereospecific Isomerization: Researchers have developed methods for the synthesis of
-chiral trifluoromethylated amines through the base-catalyzed stereospecific isomerization of readily accessible -chiral allylic amines, followed by diastereoselective reduction [3]. -
Biocatalytic N–H Insertion: Cutting-edge enzymatic approaches now utilize engineered variants of cytochrome c552 to perform asymmetric N–H carbene insertions with acceptor-acceptor carbene donors, yielding highly enantioenriched
-trifluoromethyl amines [4]. -
Photoredox Catalysis: Dual nickel/photoredox-catalyzed radical-polar crossover pathways are being employed to construct complex trifluoromethylated aliphatic amines directly from simple olefins, bypassing traditional multi-step functionalizations [5].
These methodologies ensure that as drug discovery programs scale, the supply chain and structural diversity of chiral trifluoromethylated building blocks will remain robust.
References
- -Deuterated Trifluoromethylated Amines through Isomerization-Deuteration Reaction of Imines. Journal of the American Chemical Society (JACS).
- -Chiral Allylic Amines. Organic Letters (ACS Publications).
- -Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society (JACS).
-
Photoredox Catalysis: Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing). URL:[Link]
Commercial Availability and Suppliers of Enantiopure Trifluoro-2-Butylamine
The following technical guide details the commercial landscape, procurement strategies, and synthesis protocols for enantiopure 1,1,1-trifluoro-2-butylamine .
Technical Guide for Drug Discovery & Process Chemistry
Executive Summary & Strategic Sourcing
1,1,1-Trifluoro-2-butylamine (also known as 1,1,1-trifluorobutan-2-amine) is a high-value chiral building block. The presence of the trifluoromethyl (
Sourcing Decision Matrix
For early-stage discovery (mg to gram scale), direct procurement is viable but often limited by stock fluctuations. For process development (kg scale), custom synthesis or in-house production via Ellman’s auxiliary is the standard industry approach due to the high cost of bulk commercial enantiomers.
Figure 1: Decision matrix for sourcing chiral fluorinated amines based on scale and timeline.
Chemical Profile & Identity
Ensuring the correct stereochemistry is critical.[1] The
Key Identifiers
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Racemic |
| CAS (HCl Salt) | 1212120-62-1 | 101054-96-0 | 758-33-8 |
| CAS (Free Base) | N/A (Volatile/Unstable) | N/A | 683-94-3 |
| IUPAC Name | (2R)-1,1,1-trifluorobutan-2-amine | (2S)-1,1,1-trifluorobutan-2-amine | 1,1,1-trifluorobutan-2-amine |
| Molecular Weight | 163.57 g/mol (HCl) | 163.57 g/mol (HCl) | 127.11 g/mol (Base) |
| Handling | Hygroscopic solid (Salt) | Hygroscopic solid (Salt) | Volatile liquid |
Note on Stability: The free base is volatile and can form carbamates with atmospheric
Commercial Landscape: Validated Suppliers
The following suppliers have historically listed stock or demonstrated synthesis capability for this specific scaffold.
Primary Catalog Suppliers (Gram Scale)
-
Fluorochem (UK/Europe):
-
BLD Pharm (Global/China):
-
Enamine (Ukraine/Global):
-
Capability: Major producer of fluorinated building blocks. Often synthesized on-demand (make-to-order) if not in stock.
-
Procurement Recommendation
-
Verification: Request a Chiral HPLC/GC trace before purchase. Standard "purity" (e.g., 98%) usually refers to chemical purity, not optical purity.
-
Cost Estimation: High. Expect ~
150 USD per gram for enantiopure material due to the difficulty of resolution/asymmetric synthesis.
Technical Synthesis Guide (The "Make" Option)
If commercial stock is unavailable or cost-prohibitive, the Ellman Sulfinamide method is the most reliable protocol for synthesizing
Mechanism: Diastereoselective Addition
The reaction proceeds via the condensation of 1,1,1-trifluoro-2-butanone with enantiopure tert-butylsulfinamide, followed by reduction. The bulky tert-butyl group directs the hydride attack.
Figure 2: Synthetic pathway using Ellman's Auxiliary logic.
Detailed Protocol (Self-Validating)
Objective: Synthesis of (R)-1,1,1-trifluoro-2-butylamine HCl.
Step 1: Imine Formation
-
Reagents: Mix 1,1,1-trifluoro-2-butanone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.05 eq) in dry THF.
-
Catalyst: Add Titanium(IV) ethoxide (
, 2.0 eq) dropwise. -
Condition: Reflux (70°C) for 12–16 hours.
-
Validation: Monitor by TLC or
-NMR (disappearance of ketone carbonyl). -
Workup: Quench with brine, filter titanium salts, and concentrate.
Step 2: Diastereoselective Reduction
-
Reagents: Dissolve the crude sulfinyl imine in dry THF at -50°C.
-
Reductant: Add Sodium Borohydride (
, 2.0 eq). Note: For higher selectivity, use L-Selectride, though often suffices for this substrate. -
Warming: Allow to warm to room temperature slowly over 4 hours.
-
Mechanism: The bulky sulfinyl group blocks one face of the imine, forcing hydride attack from the opposite side.
Step 3: Hydrolysis & Salt Formation
-
Cleavage: Treat the sulfinamide intermediate with 4M HCl in Dioxane or Methanol.
-
Precipitation: Stir for 2 hours. The amine hydrochloride salt often precipitates or can be crystallized by adding diethyl ether.
-
Yield: Typically 60–75% overall yield.
Quality Control & Analytical Standards
To validate the purchased or synthesized material, use the following analytical methods.
Enantiomeric Excess (ee) Determination
Direct chiral HPLC of primary amines can be difficult due to peak tailing.
-
Method A (Derivatization): Convert the amine to a Mosher amide using (R)-(-)-
-methoxy- -(trifluoromethyl)phenylacetyl chloride.-
Analyze via
-NMR. The diastereomeric signals will be distinct (typically separated by 0.1–0.3 ppm).
-
-
Method B (Direct Chiral GC):
-
Column: Cyclodextrin-based phases (e.g., Chiraldex G-TA).
-
Conditions: Low ramp rate (2°C/min) to separate the volatile enantiomers.
-
Chemical Purity
-
-NMR: Look for a doublet at
-75 to -80 ppm. Impurities often appear as singlets or shifted multiplets. -
Elemental Analysis: Critical for hygroscopic HCl salts to determine water content/solvation state.
References
-
Prakash, G. K. S., et al. (2001). "Stereoselective synthesis of trifluoromethylated amines." Journal of the American Chemical Society.
-
Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews.
Sources
Methodological & Application
Protocol for N-alkylation of (R)-1,1,1-Trifluoro-2-butylamine
Application Note: Protocol for -Alkylation of (R)-1,1,1-Trifluoro-2-butylamine
Part 1: Executive Summary & Critical Analysis
The Challenge: Electronic Deactivation
The core difficulty in alkylating (R)-1,1,1-trifluoro-2-butylamine lies in the strong electron-withdrawing nature of the trifluoromethyl group (
-
Reduced Nucleophilicity: The
group exerts a powerful inductive effect ( ), significantly pulling electron density away from the adjacent nitrogen lone pair. While a typical aliphatic amine has a pKa (of the conjugate acid) , -trifluoromethyl amines typically exhibit pKa values in the range of 5.5 – 6.5 . -
Implication: The amine is a poor nucleophile.[1] Standard
reactions with alkyl halides often fail or require harsh temperatures that risk racemization of the chiral center. -
Imine Stability: In reductive amination, the formation of the intermediate imine is unfavorable because the amine is less eager to attack the carbonyl carbon.
The Solution: Lewis Acid Activation
To overcome this, we cannot rely on passive equilibrium. We must force the reaction using Lewis Acid Activation .
-
Protocol A (Reductive Alkylation) utilizes Titanium(IV) ethoxide [
] to act as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium toward the imine). -
Protocol B (Direct Alkylation) utilizes highly reactive electrophiles (triflates or iodides) in polar aprotic media to compensate for the weak amine nucleophilicity.
Part 2: Detailed Experimental Protocols
Method A: Lewis-Acid Mediated Reductive Alkylation (Recommended)
Best for: Introduction of primary and secondary alkyl groups (e.g., ethyl, benzyl, cyclohexyl).
Mechanism:
The
Materials:
-
Substrate: (R)-1,1,1-Trifluoro-2-butylamine (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Lewis Acid: Titanium(IV) ethoxide (
) (1.5 – 2.0 equiv) -
Reductant: Sodium borohydride (
) (2.0 equiv) -
Solvent: Anhydrous THF or Dichloromethane (DCM)
Step-by-Step Protocol:
-
Imine Formation (The Critical Step):
-
In a flame-dried flask under Nitrogen/Argon, dissolve (R)-1,1,1-trifluoro-2-butylamine (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in anhydrous THF (
concentration). -
Add
(1.5 equiv) dropwise via syringe. -
Observation: The solution may turn slightly yellow or hazy.
-
Stir at Room Temperature (20–25 °C) for 6–12 hours.
-
Checkpoint: Monitor by TLC or LCMS. You are looking for the disappearance of the starting amine. For sterically hindered ketones, heating to 40–50 °C may be required.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add
(2.0 equiv) in portions (or as a solution in a minimal amount of diglyme/ethanol if solubility is an issue, though solid addition usually suffices). -
Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
-
Workup (Titanium Quench):
-
Caution: Quenching titanium reactions can produce heavy emulsions.
-
Pour the reaction mixture into a beaker containing 1 M NaOH or saturated Rochelle’s Salt (Sodium Potassium Tartrate) solution.
-
Stir vigorously for 1 hour until two clear layers form (Rochelle's salt solubilizes the titanium salts).
-
Extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Flash column chromatography (typically Hexanes/Ethyl Acetate).
-
Note: Due to the
group, the product will be less polar than non-fluorinated analogues.
-
Method B: Direct Alkylation via Triflate/Iodide Displacement
Best for: Methylation or when the aldehyde/ketone precursor is unstable.
Materials:
-
Electrophile: Alkyl Iodide or Alkyl Triflate (1.1 equiv). Avoid Chlorides/Bromides due to low reactivity.
-
Base:
(2.0 equiv) or Silver Oxide ( ) (1.5 equiv). -
Solvent: Anhydrous DMF or Acetonitrile.
Step-by-Step Protocol:
-
Setup:
-
Dissolve (R)-1,1,1-trifluoro-2-butylamine (1.0 equiv) in anhydrous DMF (
). -
Add
(2.0 equiv).
-
-
Addition:
-
Add the Alkyl Iodide (1.1 equiv) dropwise at room temperature.
-
Critical Control: Do not add excess electrophile to prevent over-alkylation to the tertiary amine or quaternary salt.
-
-
Reaction:
-
Stir at 40–60 °C .
-
Warning: Do not exceed 80 °C. The
-proton is activated by the group; high heat with a base can trigger elimination (HF elimination) or racemization.
-
-
Workup:
-
Dilute with water and extract with
(Ether is preferred over EtOAc to remove DMF more effectively during washes). -
Wash with water (
) to remove DMF.
-
Part 3: Visualization & Logic
Workflow Diagram: Reductive Alkylation Pathway
The following diagram illustrates the decision logic and chemical pathway for the recommended Method A.
Caption: Workflow for Ti(IV)-mediated reductive amination ensuring imine stability.
Comparison of Methods
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |
| Reactivity Source | Ti(IV) activates electrophile | High energy leaving group (I, OTf) |
| Risk of Over-alkylation | Low (Stepwise control) | Moderate (Requires stoichiometry control) |
| Racemization Risk | Very Low (Mild conditions) | Medium (Base + Heat) |
| Scope | 1° and 2° Alkyl groups | Methyl, Allyl, Benzyl |
| Scalability | High (kg scale feasible) | Low to Medium |
Part 4: Quality Control & Troubleshooting
Racemization Check
The integrity of the chiral center at C2 is paramount. The electron-withdrawing
Validation Method:
-
Technique: Chiral HPLC or GC.
-
Column: Chiralcel OD-H or AD-H (for HPLC); Chirasil-Dex (for GC).
-
Mobile Phase: Hexane/IPA gradients (typically 90:10 to 98:2).
-
Standard: Compare against a racemic standard synthesized by mixing (R) and (S) starting materials.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction (Method A) | Amine nucleophilicity too low. | Increase |
| Low Yield (Method A) | Hydrolysis of imine during workup. | Ensure quenching is done with Rochelle's salt to break Ti-complexes gently; do not use strong acid. |
| Over-alkylation (Method B) | Excess alkyl halide. | Use strict 1.0:1.0 stoichiometry; switch to syringe pump addition. |
| Racemization | Base too strong or Temp too high. | Switch from |
References
-
General Reactivity of
-CF Amines: -
Titanium-Mediated Reductive Amination
-
Synthesis of
-Trifluoromethyl Amines:- Background: Discussion on the stability and synthesis of these chiral motifs.
-
Source: Organic Chemistry Portal. "Synthesis of
-trifluoromethyl amines." Link
-
Racemization Risks
- -proton in fluorinated amines requires avoiding strong bases (e.g., NaH, LDA)
-
Source: ACS Public
-Chiral Trifluoromethylated Amines." Link
Application of (R)-1,1,1-Trifluoro-2-butylamine in Peptide Synthesis: A Technical Guide for Researchers
Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for enhancing pharmacological properties. The introduction of fluorinated moieties, such as the trifluoromethyl group, can profoundly influence a peptide's metabolic stability, conformational preferences, and binding affinity to biological targets.[1][2] (R)-1,1,1-Trifluoro-2-butylamine stands as a valuable chiral building block for the synthesis of novel peptide analogues and peptidomimetics. Its unique structure, featuring a stereochemically defined center and a trifluoromethyl group adjacent to the amine, offers a unique opportunity to introduce these desirable characteristics into peptide chains.[3] This guide provides a comprehensive overview of the application of (R)-1,1,1-Trifluoro-2-butylamine in peptide synthesis, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The trifluoromethyl group is a key pharmacophore known to enhance lipophilicity and metabolic stability, making it a valuable addition to peptide-based drug candidates.[4][5] The presence of this electron-withdrawing group can also modulate the pKa of the amine, influencing its reactivity and the conformational properties of the resulting peptide. Furthermore, the defined (R)-stereochemistry is crucial for achieving specific and high-affinity interactions with chiral biological targets, a fundamental aspect of modern drug design.[3][6]
This document will detail the necessary steps for the successful incorporation of (R)-1,1,1-Trifluoro-2-butylamine into a peptide sequence via solid-phase peptide synthesis (SPPS), from the initial N-protection of the amine to the final cleavage, purification, and characterization of the modified peptide.
PART 1: N-Terminal Protection of (R)-1,1,1-Trifluoro-2-butylamine
Prior to its use in peptide synthesis, the primary amine of (R)-1,1,1-Trifluoro-2-butylamine must be protected to prevent unwanted side reactions during the coupling steps. The two most common protecting groups in solid-phase peptide synthesis are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[7] The choice between these two depends on the overall synthetic strategy. Fmoc chemistry is often preferred for its milder deprotection conditions.[8]
Protocol 1.1: Fmoc-Protection of (R)-1,1,1-Trifluoro-2-butylamine
This protocol describes a general procedure for the N-Fmoc protection of (R)-1,1,1-Trifluoro-2-butylamine.
Materials:
-
(R)-1,1,1-Trifluoro-2-butylamine hydrochloride
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (R)-1,1,1-Trifluoro-2-butylamine hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium bicarbonate (2.5 eq) to the solution and stir until all solids have dissolved. This will neutralize the hydrochloride salt and free the amine.
-
Fmoc-OSu Addition: Add Fmoc-OSu (1.05 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Add water to the remaining aqueous solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-(R)-1,1,1-Trifluoro-2-butylamine.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
Expected Yield: 80-95%
Protocol 1.2: Boc-Protection of (R)-1,1,1-Trifluoro-2-butylamine
This protocol outlines a general procedure for the N-Boc protection of (R)-1,1,1-Trifluoro-2-butylamine.
Materials:
-
(R)-1,1,1-Trifluoro-2-butylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution and Basification: Dissolve (R)-1,1,1-Trifluoro-2-butylamine hydrochloride (1.0 eq) in DCM or THF. Add triethylamine or DIPEA (2.2 eq) and stir for 10-15 minutes at room temperature.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.
Expected Yield: >90%
PART 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The following protocols detail the incorporation of N-protected (R)-1,1,1-Trifluoro-2-butylamine into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Experimental Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2.1: Solid-Phase Peptide Synthesis (Fmoc-Strategy)
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-(R)-1,1,1-Trifluoro-2-butylamine.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Fmoc-protected amino acids
-
Fmoc-(R)-1,1,1-Trifluoro-2-butylamine
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[9][10]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)[11]
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 eq. relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HATU, 3-5 eq.) and DIPEA (6-10 eq.).
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), extend the coupling time or repeat the coupling step.
-
Once the coupling is complete, wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Incorporation of Fmoc-(R)-1,1,1-Trifluoro-2-butylamine:
-
Follow the same procedure as in step 3, using Fmoc-(R)-1,1,1-Trifluoro-2-butylamine as the building block to be coupled. Due to potential steric hindrance from the trifluoromethyl group, a longer coupling time or a double coupling may be necessary.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
PART 3: Cleavage, Purification, and Characterization
Protocol 3.1: Cleavage from Resin and Side-Chain Deprotection
This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail (e.g., Reagent K or a simpler TFA/TIS/H₂O 95:2.5:2.5 mixture if the peptide does not contain sensitive residues like Cys, Met, or Trp)[8][11]
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen or argon stream
Procedure:
-
Cleavage Reaction:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and add this solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
-
Isolation of Crude Peptide:
-
Allow the precipitation to complete by storing the tube at -20°C for at least 30 minutes.
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times, centrifuging and decanting each time.
-
Dry the crude peptide pellet under a stream of nitrogen or argon.
-
Protocol 3.2: Purification by Reverse-Phase HPLC (RP-HPLC)
The crude peptide is purified using reverse-phase high-performance liquid chromatography.[4][12]
Materials:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
HPLC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% water with 0.1% TFA, 5% acetonitrile with 0.1% TFA).
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% ACN over 30-60 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white fluffy powder.
Protocol 3.3: Characterization
The identity and purity of the final peptide should be confirmed using mass spectrometry and, if necessary, NMR spectroscopy.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the peptide. For peptides containing (R)-1,1,1-Trifluoro-2-butylamine, ¹⁹F NMR will show a characteristic signal for the trifluoromethyl group, which can be useful for conformational studies.[14]
Data Presentation
Table 1: Physicochemical Properties of (R)-1,1,1-Trifluoro-2-butylamine Hydrochloride
| Property | Value | Source |
| CAS Number | 1212120-62-1 | [3] |
| Molecular Formula | C₄H₉ClF₃N | [3] |
| Molecular Weight | 163.57 g/mol | [3] |
| Purity | >97% | |
| Appearance | Solid |
Table 2: Typical Reagents for Fmoc-SPPS
| Reagent | Purpose | Typical Concentration/Equivalents |
| Piperidine in DMF | Fmoc deprotection | 20% (v/v) |
| HATU/HBTU | Coupling reagent | 3-5 equivalents |
| DIPEA | Base for coupling | 6-10 equivalents |
| TFA/TIS/H₂O | Cleavage cocktail | 95:2.5:2.5 (v/v/v) |
Visualization of Key Processes
N-Fmoc Protection of (R)-1,1,1-Trifluoro-2-butylamine
Caption: Reaction scheme for the N-Fmoc protection.
Peptide Bond Formation
Caption: Schematic of peptide bond formation during SPPS.
Conclusion and Future Perspectives
The incorporation of (R)-1,1,1-Trifluoro-2-butylamine into peptide sequences represents a promising strategy for the development of novel therapeutics with enhanced properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this unique building block. The trifluoromethyl group can impart increased metabolic stability and lipophilicity, while the defined stereochemistry allows for precise control over the peptide's three-dimensional structure and its interactions with biological targets.[3][4] Further research into the effects of this modification on peptide conformation, bioactivity, and pharmacokinetic profiles will undoubtedly open up new avenues for the design of next-generation peptide-based drugs.
References
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 63-72). Humana Press.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Torbeev, V. Y., & Hilvert, D. (2025, May 6). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35.
- Al-Khazraji, S. M., & Al-Shmgani, H. S. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Journal of Medicinal and Chemical Sciences, 4(6), 579-591.
- Xiao, N., Jiang, Z. X., & Yu, Y. B. (2007). Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis. Biopolymers, 88(6), 781-796.
- Fluorochem. (n.d.). (R)-1,1,1-Trifluoro-2-butylamine hydrochloride.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Marsh, E. N. G. (2025, September 4).
- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
- Raines, R. T. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. Journal of Peptide Science.
- Bachem. (n.d.).
- Hovione. (2024, February 15).
- Bar-Ilan University. (n.d.).
- Akaji, K. (2025).
- CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
- Benchchem. (n.d.). (R)-1,1,1-Trifluoro-2-butylamine hydrochloride.
- Benchchem. (n.d.). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
- Koksch, B. (2015, February 13). γ-(S)-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19F-NMR peptide studies. Organic & Biomolecular Chemistry.
- Albericio, F. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules.
- Google Patents. (2020).
- protocols.io. (2016, December 30).
- Wikipedia. (n.d.).
- Tan, B. (n.d.). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science.
- ResearchGate. (n.d.).
- Cobb, S. L. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry.
- Boston University. (2017, June 15).
- Digital CSIC. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis.
- SciSpace. (n.d.).
- ACD/Labs. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube.
- SynOpen. (2023, November 6).
- ResearchGate. (n.d.).
- Humana Press. (n.d.). HPLC of Peptides and Proteins.
- Theillet, F. X. (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FEBS Journal.
- Iris Scientific. (2021, February 23).
- MDPI. (2024, December 1).
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Chapman University Digital Commons. (n.d.). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy.
- Semantic Scholar. (n.d.).
Sources
- 1. Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. chempep.com [chempep.com]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 7. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. usp.org [usp.org]
- 11. diva-portal.org [diva-portal.org]
- 12. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 13. data.epo.org [data.epo.org]
- 14. biorxiv.org [biorxiv.org]
Application Note: Enzymatic Resolution of (R)-1,1,1-Trifluoro-2-butylamine
Introduction: The Significance of Chiral Trifluoromethylated Amines in Modern Drug Discovery
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The specific stereochemistry of these molecules is often critical to their biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, chiral trifluoromethylated amines, such as (R)-1,1,1-Trifluoro-2-butylamine, are highly sought-after intermediates in drug development.
Traditional chemical methods for resolving racemic mixtures of chiral amines can be inefficient, often requiring stoichiometric amounts of expensive chiral resolving agents and multiple crystallization steps.[1] Biocatalysis, particularly the use of enzymes, offers a greener and more efficient alternative. Lipases, a class of hydrolases, have demonstrated remarkable efficacy and enantioselectivity in the kinetic resolution of racemic amines through enantioselective acylation.[2][3] This application note provides a detailed protocol for the enzymatic resolution of (R)-1,1,1-Trifluoro-2-butylamine using Candida antarctica Lipase B (CALB), a robust and versatile biocatalyst.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. In the lipase-catalyzed resolution of a racemic amine, an acyl donor is used to selectively acylate one enantiomer, leaving the other enantiomer unreacted. The resulting acylated product (amide) and the unreacted amine can then be separated based on their different chemical properties. The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. An E-value greater than 200 is generally considered excellent for preparative-scale resolutions.[4][5]
Experimental Workflow and Protocols
This section outlines the complete workflow for the enzymatic resolution of racemic 1,1,1-Trifluoro-2-butylamine, from the initial enzymatic reaction to the analysis of the products.
Diagram of the Experimental Workflow
Caption: Workflow for the enzymatic resolution of (R)-1,1,1-Trifluoro-2-butylamine.
Materials and Reagents
| Reagent | Supplier | Grade |
| Racemic 1,1,1-Trifluoro-2-butylamine | Commercially Available | ≥98% |
| Candida antarctica Lipase B (immobilized) | Commercially Available (e.g., Novozym® 435) | - |
| Ethyl Acetate | Standard Supplier | Anhydrous, ≥99.5% |
| Methyl tert-butyl ether (MTBE) | Standard Supplier | Anhydrous, ≥99.8% |
| Hydrochloric Acid (HCl) | Standard Supplier | 1 M aqueous solution |
| Sodium Hydroxide (NaOH) | Standard Supplier | 1 M aqueous solution |
| Sodium Sulfate (Na2SO4) | Standard Supplier | Anhydrous |
| Trifluoroacetic anhydride (TFAA) | Standard Supplier | For derivatization |
Protocol 1: Enzymatic Kinetic Resolution
This protocol describes the lipase-catalyzed acylation of racemic 1,1,1-Trifluoro-2-butylamine. The reaction progress should be monitored to stop at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add racemic 1,1,1-Trifluoro-2-butylamine (1.0 g, 7.87 mmol) and anhydrous methyl tert-butyl ether (MTBE, 15 mL).
-
Acyl Donor Addition: Add ethyl acetate (0.76 mL, 7.87 mmol) to the solution.
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym® 435, 100 mg) to the reaction mixture.
-
Incubation: Seal the flask and place it in a shaking incubator at 40 °C and 200 rpm.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (approx. 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Analyze the aliquots by Gas Chromatography (GC) to determine the conversion.
Protocol 2: Work-up and Separation of Amine and Amide
Once the reaction has reached approximately 50% conversion, the unreacted (R)-amine and the formed (S)-amide can be separated.
-
Enzyme Removal: Filter the reaction mixture through a short pad of celite to remove the immobilized enzyme. Wash the enzyme with a small amount of MTBE (2 x 5 mL).
-
Acidic Extraction: Transfer the filtrate to a separatory funnel and extract with 1 M HCl (aq) (2 x 15 mL). The unreacted (R)-amine will be protonated and move to the aqueous phase. The (S)-amide will remain in the organic phase.
-
Separation: Separate the aqueous and organic layers.
-
Amide Isolation: Dry the organic layer containing the (S)-amide over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude (S)-N-(1,1,1-trifluorobutan-2-yl)acetamide.
-
Amine Recovery: Basify the aqueous layer to pH > 10 with 1 M NaOH (aq). Extract the liberated (R)-amine with MTBE (3 x 15 mL).
-
Final Purification: Combine the organic extracts from the amine recovery, dry over anhydrous Na2SO4, filter, and carefully concentrate under reduced pressure to yield the (R)-1,1,1-Trifluoro-2-butylamine.
Protocol 3: Analytical Methods for Enantiomeric Excess Determination
The enantiomeric excess (% ee) of the unreacted amine and the acylated product is a critical measure of the success of the resolution. Chiral Gas Chromatography (GC) is a suitable method for this analysis.[6][7][8]
-
Derivatization (for amine analysis): To a small sample of the recovered (R)-amine (approx. 1 mg) in a vial, add dichloromethane (0.5 mL) and trifluoroacetic anhydride (TFAA, 50 µL). Cap the vial and heat at 60 °C for 15 minutes. This step converts the amine to its more volatile trifluoroacetamide derivative.
-
Chiral GC Analysis:
-
Column: A chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., Astec® CHIRALDEX™ G-TA), is recommended.[6]
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized amine solution or a solution of the amide product in a suitable solvent.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 150 °C at 5 °C/min.
-
Carrier Gas: Helium
-
-
Data Analysis: The two enantiomers (or their derivatives) will have different retention times. Calculate the % ee using the peak areas of the two enantiomers: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.
-
Expected Results and Data Presentation
The enzymatic resolution of racemic 1,1,1-Trifluoro-2-butylamine with CALB is expected to proceed with high enantioselectivity. The following table presents hypothetical yet representative data based on similar lipase-catalyzed resolutions of chiral amines.
| Time (h) | Conversion (%) | % ee of (R)-Amine | % ee of (S)-Amide | Enantiomeric Ratio (E) |
| 4 | 25 | 33 | >99 | >200 |
| 8 | 40 | 67 | >99 | >200 |
| 16 | 48 | 92 | >99 | >200 |
| 24 | 51 | >99 | 96 | >200 |
Note: The enantiomeric ratio (E) can be calculated using the conversion and the enantiomeric excess of the substrate or product.
Troubleshooting and Optimization
-
Low Conversion: If the reaction rate is slow, consider increasing the enzyme loading or the reaction temperature (up to 60 °C for Novozym 435). Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of the acyl donor and reduce enzyme activity.
-
Low Enantioselectivity: If the enantiomeric excess is low, decreasing the reaction temperature may improve selectivity, albeit at the cost of a longer reaction time.[5] Screening different acyl donors (e.g., vinyl acetate, isopropyl acetate) or solvents can also have a significant impact on enantioselectivity.
-
Difficult Separation: If the separation of the amine and amide is challenging, ensure complete protonation of the amine during the acidic extraction by checking the pH. For small-scale experiments, purification by column chromatography may be an alternative.
Conclusion
This application note provides a comprehensive guide for the enzymatic kinetic resolution of (R)-1,1,1-Trifluoro-2-butylamine using the highly efficient and robust biocatalyst, Candida antarctica Lipase B. The detailed protocols for the enzymatic reaction, product separation, and analytical determination of enantiomeric excess offer a solid foundation for researchers and scientists in the field of drug development and asymmetric synthesis. The use of biocatalysis presents a sustainable and effective method for accessing enantiomerically pure chiral trifluoromethylated amines, which are crucial intermediates for the synthesis of next-generation pharmaceuticals.
References
- Reetz, M. T., & Dreisbach, C. (1994). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA International Journal for Chemistry, 48(11), 570-570.
-
Al-Awadi, F. Y., Al-Hussaini, S. K., Al-Kandary, S., Al-Shatti, M. H., El-Apasery, M. A., & Gevorgyan, V. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5963. [Link]
-
Joo, J. C., & Fasan, R. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2536-2542. [Link]
-
Contente, M. L., & Paradisi, F. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 101. [Link]
-
Meanwell, N. A. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. The Journal of Organic Chemistry, 83(21), 12847-12876. [Link]
-
Joo, J. C., & Fasan, R. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. University of Rochester. [Link]
-
Cheng, G. L., Wang, H., Lin, X. F., & Wu, Q. (2016). Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. ResearchGate. [Link]
-
Reetz, M. T., & Dreisbach, C. (1994). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA, 48, 570. [Link]
-
de Poel, W., Botes, E., van der Westhuizen, J. H., & van Heerden, F. R. (2018). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Lirias. [Link]
-
Joo, J. C., & Fasan, R. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [Link]
-
Strub, D. J., Szymańska, E., & Skibiński, A. (2017). Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita-Baylis-Hillman adduct 3-hydroxy-2-methylenebutanenitrile. Arkivoc, 2017(2), 313-323. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
López-Iglesias, M., Gotor-Fernández, V., & Gotor, V. (2023). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. Catalysts, 13(7), 1109. [Link]
-
Armstrong, D. W., & Li, W. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International, 36(8), 458-465. [Link]
-
Gmoser, R., Zdrada, P., & Głąb, M. (2018). Microbial Kinetic Resolution of Aroma Compounds Using Solid-State Fermentation. Molecules, 23(1), 193. [Link]
-
Kim, J., Kim, H., & Kim, J. (2023). Thermally Stable and Reusable Silica and Nano-Fructosome Encapsulated CalB Enzyme Particles for Rapid Enzymatic Hydrolysis and Acylation. International Journal of Molecular Sciences, 24(12), 9993. [Link]
-
Finamor, I. A., Pimentel, T. C., & da Silva, E. A. (2019). Analysis of Enantiomers in Products of Food Interest. Foods, 8(3), 110. [Link]
-
van der Westhuizen, J. H., & van Heerden, F. R. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository. [Link]
-
Blacker, A. J., & Stirling, M. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. [Link]
-
Ismail, H., Setiyani, E. L., Indriyawati, D. T., & Sudarmanto, B. S. A. (2021). Employing lipase of candida antarctica (calb) as catalyst in the acetylation of para-aminophenol in aqueous and water-free medium. ResearchGate. [Link]
-
Kim, J., Kim, H., & Kim, J. (2022). Thermally Stable and Reusable Ceramic Encapsulated and Cross-Linked CalB Enzyme Particles for Rapid Hydrolysis and Esterification. Polymers, 14(5), 869. [Link]
-
Kim, J., Kim, H., & Kim, J. (2024). Lipase B Immobilized Silica-coated Magnetic Nanoparticles for Rapid Hydrolysis, Acylation, and Lipolysis. Preprints.org. [Link]
Sources
Application Note: Chiral Separation of Carboxylic Acids via Derivatization with (R)-1,1,1-Trifluoro-2-butylamine for High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective analysis of chiral carboxylic acids is a critical task in pharmaceutical development, metabolomics, and agrochemical research, as the biological activity of such compounds is often stereospecific.[1] Direct separation of enantiomers can be challenging due to their identical physical properties in an achiral environment.[2] A robust strategy to overcome this is chiral derivatization, which involves reacting the enantiomeric mixture with a single, enantiomerically pure reagent to form diastereomers.[2][3] These diastereomers possess distinct physicochemical properties, allowing for their separation using standard achiral chromatographic techniques like reversed-phase High-Performance Liquid Chromatography (HPLC).[2][3]
This application note provides a detailed protocol for the derivatization of chiral carboxylic acids with (R)-1,1,1-Trifluoro-2-butylamine. This chiral amine is an effective derivatizing agent for several reasons. The trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially improving chromatographic behavior and detection sensitivity.[4][5] The formation of a stable amide bond results in diastereomers that can be resolved on common achiral stationary phases, offering a reliable and reproducible method for enantiomeric quantification.
Principle and Mechanism
The core of this method is the formation of a stable amide bond between the carboxylic acid and the primary amine of (R)-1,1,1-Trifluoro-2-butylamine. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[6][7] A common and highly efficient method for this activation in organic solvents is the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS).[8][9]
The generally accepted mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[10][9] This step is most efficient under slightly acidic conditions (pH 4.5-6.0).[10]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[10][9][11]
-
Amide Bond Formation: The NHS ester then readily reacts with the primary amine of (R)-1,1,1-Trifluoro-2-butylamine to form a stable amide bond, creating a pair of diastereomers.[9] This step is most effective at a physiological to slightly alkaline pH (7.2-8.0).[9]
Caption: Workflow for the derivatization and analysis of chiral carboxylic acids.
Experimental Protocol: Derivatization
This protocol provides a general framework. Optimization of reagent concentrations, reaction time, and temperature may be necessary for specific carboxylic acids.
Materials and Reagents:
-
Carboxylic acid sample
-
(R)-1,1,1-Trifluoro-2-butylamine hydrochloride[12]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous Acetonitrile (ACN), HPLC grade
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Water, HPLC grade
-
Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)
Protocol:
-
Preparation of Reagent Solutions (Prepare fresh daily):
-
Carboxylic Acid Solution: Prepare a stock solution of the carboxylic acid sample in anhydrous ACN (e.g., 1 mg/mL).
-
(R)-1,1,1-Trifluoro-2-butylamine Solution: In a reaction vial, dissolve (R)-1,1,1-Trifluoro-2-butylamine hydrochloride in anhydrous ACN. Add 1.1 equivalents of DIPEA to neutralize the hydrochloride and liberate the free amine. Vortex briefly.
-
EDC/NHS Solution: Prepare a stock solution of EDC-HCl and NHS in anhydrous ACN or DMF. For example, a solution containing 0.2 M EDC and 0.1 M NHS.
-
-
Derivatization Reaction:
-
To a reaction vial, add 100 µL of the carboxylic acid solution.
-
Add 1.2 equivalents of the EDC/NHS solution.
-
Vortex the mixture and allow it to react for 15-30 minutes at room temperature to form the NHS ester.
-
Add 1.5 equivalents of the (R)-1,1,1-Trifluoro-2-butylamine solution (containing DIPEA).
-
Vortex the mixture thoroughly.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion. The reaction can be monitored by TLC or LC-MS. For less reactive acids, gentle heating (e.g., 40-50°C) may be required.
-
-
Sample Work-up:
-
After the reaction is complete, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the HPLC mobile phase (e.g., 200 µL).
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
-
| Parameter | Recommended Range | Rationale |
| Solvent | Anhydrous ACN, DCM, or DMF | Aprotic solvents are essential to prevent hydrolysis of activated intermediates. |
| Molar Ratio (Acid:EDC:NHS:Amine) | 1 : 1.2-1.5 : 1.2-1.5 : 1.5-2.0 | An excess of coupling reagents and the derivatizing amine drives the reaction to completion. |
| Base (for amine HCl salt) | DIPEA (1.1 eq.) | A non-nucleophilic base is required to deprotonate the amine salt without competing in the reaction. |
| Reaction Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient and minimize potential side reactions or racemization. |
| Reaction Time | 2-4 hours | Adequate time for the formation of the stable amide bond. Monitor for completion. |
Chiral HPLC Analysis
The resulting diastereomers can be separated on a standard reversed-phase HPLC column.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is commonly used. The gradient should be optimized to achieve baseline separation of the diastereomeric peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection: UV detection at a wavelength appropriate for the analyte's chromophore or MS detection for higher sensitivity and specificity.
-
Injection Volume: 5-20 µL.
Caption: General workflow for the HPLC analysis of derivatized samples.
Method Validation
A developed chiral HPLC method should be validated according to ICH or USP guidelines to ensure its suitability for its intended purpose.[13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[13]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[13]
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[13]
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive coupling reagents (hydrolyzed EDC). Insufficient base to neutralize amine hydrochloride. | Use fresh EDC and anhydrous solvents. Ensure sufficient base is added to free the amine. |
| Poor peak shape | Column degradation. Inappropriate mobile phase pH. Sample overload. | Use a guard column; replace the column if necessary. Adjust mobile phase pH. Reduce injection volume or sample concentration. |
| Incomplete separation of diastereomers | Suboptimal mobile phase gradient. Inappropriate column chemistry. | Optimize the gradient (slower gradient, different organic modifier). Try a different C18 column or a phenyl-hexyl column. |
| Baseline noise | Contaminated mobile phase or detector flow cell. | Filter all mobile phases. Flush the system and clean the detector cell. |
Conclusion
The derivatization of chiral carboxylic acids with (R)-1,1,1-Trifluoro-2-butylamine using EDC/NHS coupling chemistry provides a reliable and robust method for their enantioselective analysis by reversed-phase HPLC. This approach transforms the challenging separation of enantiomers into a more straightforward separation of diastereomers on common achiral columns. The protocol is adaptable to a wide range of carboxylic acids and, with proper optimization and validation, can be a valuable tool in quality control and research settings for the accurate quantification of enantiomeric purity.
References
- Google Patents. "Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine." CN105758984A.
-
MDPI. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Available at: [Link]
-
Chemistry Steps. "Amides from Carboxylic Acids-DCC and EDC Coupling." Available at: [Link]
-
RSC Publishing. "Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst." Available at: [Link]
-
SciSpace. "Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram." Available at: [Link]
-
ResearchGate. "HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases | Request PDF." Available at: [Link]
-
Scientific Research Publishing. "Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe." Available at: [Link]
-
PMC. "A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids." Available at: [Link]
-
Česká a slovenská farmacie. "HPLC separation of enantiomers using chiral stationary phases." Available at: [Link]
-
PMC. "Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide." Available at: [Link]
-
ResearchGate. "Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers | Request PDF." Available at: [Link]
-
Current Chemistry Letters. "Process optimization for acid-amine coupling: a catalytic approach." Available at: [Link]
-
LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." Available at: [Link]
-
PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Available at: [Link]
-
LCGC International. "Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry." Available at: [Link]
-
Study Mind. "Amines - Properties and Reactivity of Amines (A-Level Chemistry)." Available at: [Link]
-
Chiralpedia. "Chiral HPLC separation: strategy and approaches." Available at: [Link]
-
MDPI. "Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules." Available at: [Link]
-
Der Pharma Chemica. "A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate." Available at: [Link]
-
RJPT. "A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine." Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. (R)-1,1,1-Trifluoro-2-butylamine hydrochloride | 1212120-62-1 | Benchchem [benchchem.com]
- 5. CAS 421-49-8: 1,1,1-Trifluoro-2-propanamine | CymitQuimica [cymitquimica.com]
- 6. bachem.com [bachem.com]
- 7. growingscience.com [growingscience.com]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. electrochemsci.org [electrochemsci.org]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. scispace.com [scispace.com]
Topic: Experimental Procedure for the Synthesis of Trifluoromethylated Amine Derivatives
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the N-CF₃ Group in Modern Chemistry
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly privileged motif.[1] When attached to a nitrogen atom, the N-CF₃ group imparts a unique combination of properties that can profoundly enhance a molecule's therapeutic potential. The strong electron-withdrawing nature of the CF₃ group significantly reduces the basicity of the parent amine, which can prevent unwanted off-target interactions and improve cell membrane permeability.[2][3] This modification also typically increases lipophilicity and metabolic stability, key parameters in optimizing a drug candidate's pharmacokinetic profile.[1]
Despite these advantages, the synthesis of N-trifluoromethylated amines has historically been challenging, often requiring harsh conditions, multi-step procedures, or reagents with limited functional group tolerance.[1][4] This guide details two robust, modern, and operationally simple protocols for the direct N-trifluoromethylation of secondary amines, leveraging readily available starting materials. These methods are distinguished by their mild conditions, broad substrate scope, and applicability to the late-stage functionalization of complex molecules, making them highly valuable for drug discovery and development pipelines.
Method 1: N-Trifluoromethylation via a Formal Umpolung Strategy
This one-pot protocol utilizes the bench-stable salt tetramethylammonium trifluoromethylthiolate, (Me₄N)SCF₃, in a rapid and mild synthesis of trifluoromethylated amines. The reaction proceeds through a thiocarbamoyl fluoride intermediate, formed in a formal "umpolung" or reversal of polarity, where two nucleophiles (the amine and the SCF₃⁻ anion) react to form an electrophilic intermediate.[4]
Reaction Principle and Mechanism
The process occurs in two sequential steps within a single pot:
-
Thiocarbamoyl Fluoride Formation: The secondary amine reacts with (Me₄N)SCF₃, leading to the quantitative formation of a thiocarbamoyl fluoride intermediate within minutes at room temperature.[4]
-
Desulfurizative-Fluorination: Silver(I) fluoride (AgF) is then added, which mediates the conversion of the thiocarbamoyl fluoride into the final N-CF₃ product.[4] The by-products are inorganic salts, simplifying purification.[4]
Sources
Chiral amine resolution using (R)-1,1,1-Trifluoro-2-butylamine
Application Note: High-Precision Chiral Resolution and Analysis using (R)-1,1,1-Trifluoro-2-butylamine
Executive Summary
(R)-1,1,1-Trifluoro-2-butylamine is a specialized fluorinated chiral amine used primarily in two high-value workflows:
-
As a Chiral Solvating Agent (CSA): For the rapid determination of enantiomeric excess (ee) of chiral carboxylic acids and aldehydes using
F NMR spectroscopy . Its trifluoromethyl ( ) group acts as a sensitive reporter probe, offering distinct chemical shift splitting without the need for covalent derivatization (e.g., Mosher's esters). -
As a Resolving Agent: For the classical resolution of racemic carboxylic acids via diastereomeric salt formation.[1][2] The electron-withdrawing nature of the
group lowers the basicity of the amine ( ), creating "softer" salts with different solubility profiles compared to non-fluorinated analogs like -methylbenzylamine.
This guide provides step-by-step protocols for both analytical and preparative applications.
Technical Background & Mechanism
The Fluorine Advantage in NMR
Unlike traditional
Due to the chiral environment, the
Mechanism of Action
The resolution relies on ionic bonding reinforced by hydrogen bonding and steric interlocking . The bulky
Protocol A: Analytical Determination of Enantiomeric Excess ( F NMR)
Objective: Determine the ee% of a chiral carboxylic acid substrate without covalent derivatization.
Materials:
-
Analyte: Racemic or enantioenriched carboxylic acid (~5–10 mg).
-
Reagent: (R)-1,1,1-Trifluoro-2-butylamine (>99% ee).
-
Solvent:
or (Benzene- often enhances peak separation due to -stacking effects). -
Equipment: NMR Spectrometer (min. 300 MHz, equipped with
F probe).
Step-by-Step Procedure:
-
Sample Preparation:
-
Dissolve 10 mg of the substrate (chiral acid) in 0.6 mL of NMR solvent.
-
Add 1.0–2.0 equivalents of (R)-1,1,1-Trifluoro-2-butylamine directly to the tube.
-
Note: Excess amine ensures complete ion-pairing and fast exchange, sharpening the averaged signals.
-
-
Acquisition:
-
Lock and shim the sample.
-
Acquire a
F NMR spectrum (typically range -70 to -80 ppm for aliphatic ). -
Tip: Set the relaxation delay (
) to seconds to ensure accurate integration of fluorine signals.
-
-
Data Analysis:
-
Locate the
doublet (or split singlet). -
Integrate the two peaks.
-
Calculation:
[4]
-
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Broad/Overlapping Peaks | Fast exchange or insufficient association | Lower temperature to -20°C or switch solvent to |
| No Splitting | Substrate is too weak an acid | Use a stronger solvent interaction or switch to covalent derivatization. |
| Multiple Peaks | Impure amine reagent | Check purity of (R)-1,1,1-Trifluoro-2-butylamine. |
Protocol B: Preparative Resolution of Racemic Acids
Objective: Isolate a pure enantiomer of a carboxylic acid from a racemate on a gram scale.
Workflow Diagram:
Caption: Workflow for Classical Chemical Resolution via Diastereomeric Salt Formation.
Step-by-Step Procedure:
-
Stoichiometry Calculation:
-
Use 1.0 molar equivalent of (R)-1,1,1-Trifluoro-2-butylamine relative to the racemic acid.
-
Alternative "Pope-Peachey" Method: Use 0.5 eq of the chiral amine and 0.5 eq of an achiral base (e.g., NaOH or triethylamine) to maximize yield of the less soluble salt.
-
-
Salt Formation:
-
Dissolve the racemic acid in a minimal amount of boiling solvent (typically Ethanol, Isopropanol, or EtOH/Water mixtures).
-
Add the chiral amine slowly.
-
Heat until the solution is clear (reflux).
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature over 4–6 hours. Rapid cooling traps impurities.
-
Seeding: If no crystals form, scratch the glass or add a seed crystal of the pure salt if available.
-
-
Isolation & Liberation:
-
Filter the crystals (Diastereomer A).
-
Liberation: Suspend the salt in water and add 1M HCl until pH < 2. Extract the free acid into ethyl acetate.
-
Recovery of Amine: Basify the aqueous layer (pH > 10) with NaOH and extract the (R)-1,1,1-Trifluoro-2-butylamine with dichloromethane for reuse.
-
Reagent Preparation: Obtaining (R)-1,1,1-Trifluoro-2-butylamine
Since the pure (R)-enantiomer is expensive, researchers often resolve the commercially available racemate.
Method: Enzymatic Kinetic Resolution
-
Enzyme: Candida antarctica Lipase B (CAL-B) or Burkholderia cepacia Lipase.
-
Acyl Donor: Ethyl acetate or Methoxyacetate.
-
Process:
-
Mix racemic amine with acyl donor and immobilized lipase in MTBE (solvent).
-
The enzyme selectively acetylates the (R)-amine to form the amide, leaving the (S)-amine unreacted (or vice versa, depending on enzyme specificity—check specific enzyme datasheet).
-
Separate the amine and amide via acid/base extraction.
-
Hydrolyze the amide to recover the resolved enantiomer.
-
References
-
Wenzel, T. J. (2018). Discrimination of Enantiomers Using NMR Spectroscopy. Wiley. Link
- Context: Definitive text on using Chiral Solv
-
Parker, D. (1991). "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441–1457. Link
- Context: Foundational review on mechanisms of NMR chiral discrimin
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link
- Context: Comprehensive protocols for classical resolution of acids using amines.
-
Sakai, T., et al. (1997). "Lipase-catalyzed resolution of 2,2,2-trifluoro-1-phenylethylamine." Tetrahedron: Asymmetry, 8(16), 2733-2738. Link
- Context: Protocol for enzymatic resolution of fluorin
-
Sigma-Aldrich. "Chiral Analysis by NMR Spectroscopy." Link
- Context: General industry guidelines for NMR CSA usage.
Sources
- 1. Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]
- 4. mdpi.com [mdpi.com]
Application Note: High-Performance Tandem Hydroamination-Asymmetric Transfer Hydrogenation (HA-ATH) Protocols
Strategic Overview
The synthesis of chiral amines is a cornerstone of modern drug development, with over 40% of small-molecule pharmaceuticals containing this structural motif. Traditional routes often rely on the asymmetric hydrogenation of pre-synthesized imines, a process that requires isolation and purification steps that degrade atom economy.
Tandem Hydroamination-Asymmetric Transfer Hydrogenation (HA-ATH) represents a paradigm shift. By coupling the activation of alkynes (Hydroamination) with the enantioselective reduction of the resulting intermediate (Transfer Hydrogenation), researchers can access high-value chiral heterocyclic and acyclic amines from stable, readily available precursors in a single operation.
This guide details two field-proven protocols:
-
The "Relay" Protocol (Au/CPA): An organocatalytic binary system for the high-enantioselectivity synthesis of tetrahydroquinolines.
-
The "Sequential" Protocol (Au/Ru): A robust, metal-metal one-pot procedure for accessing diverse chiral amines via intermolecular reaction.
Mechanistic Principles & Logic
The success of HA-ATH relies on Orthogonal Catalysis . Two distinct catalytic cycles must operate without destructive interference.
-
Cycle 1 (Activation): A
-Lewis acid (typically Gold(I)) activates the alkyne triple bond for nucleophilic attack by the amine. This forms an enamine or imine intermediate. -
Cycle 2 (Stereocontrol): A chiral catalyst (Chiral Phosphoric Acid or Chiral Ruthenium complex) engages the intermediate. It facilitates a hydride transfer from a hydrogen source (Hantzsch ester or Formate) to the imine bond, installing the chiral center.
Mechanistic Topology (Graphviz)
Figure 1: The "Relay" mechanism. The Gold catalyst drives the formation of the reactive intermediate, which is then exclusively recognized and reduced by the Chiral Catalyst.
Protocol A: Au(I)/Chiral Phosphoric Acid Binary System
Target Application: Enantioselective synthesis of 2-substituted 1,2,3,4-tetrahydroquinolines (THQs). Primary Reference: Han, Z.-Y. et al. J. Am. Chem. Soc. 2009, 131, 9182. [1]
Rationale
This protocol utilizes a "Relay Catalysis" approach.[1] The achiral Gold complex is highly efficient at hydroamination but cannot induce chirality. The Chiral Phosphoric Acid (CPA) serves a dual role: it accelerates the isomerization of the enamine to the iminium species and acts as the chiral template for the hydride transfer from the Hantzsch ester.
Materials
-
Substrate: 2-(2-propynyl)aniline derivative (1.0 equiv).
-
Gold Catalyst: Ph3PAuMe (Triphenylphosphinegold(I) methyl) (5 mol%).
-
Chiral Catalyst: (R)-TRIP or (R)-BINOL-derived Chiral Phosphoric Acid (5-10 mol%).
-
Acid Promoter: H3PO4 (5 mol%) - Optional, enhances Au turnover in some cases.
-
Hydride Source: Hantzsch Ester (HEH) (1.2 - 2.4 equiv).
-
Solvent: Toluene (anhydrous).
-
Atmosphere: Argon or Nitrogen.[2]
Step-by-Step Methodology
-
Preparation (Glovebox/Schlenk Line):
-
Flame-dry a 10 mL Schlenk tube and cool under argon.
-
Add the Chiral Phosphoric Acid (0.01 mmol, 5 mol%) and Ph3PAuMe (0.01 mmol, 5 mol%).
-
Note: Ph3PAuMe is preferred over cationic gold salts (like Ph3PAuOTf) here because strong background acids can catalyze non-enantioselective reduction.
-
-
Substrate Addition:
-
Add the 2-(2-propynyl)aniline substrate (0.2 mmol, 1.0 equiv).
-
Add Hantzsch Ester (0.24 mmol, 1.2 equiv).
-
Add anhydrous Toluene (2.0 mL) to achieve a concentration of 0.1 M.
-
-
Reaction:
-
Seal the tube and heat to 50 °C in an oil bath.
-
Stir vigorously for 12–24 hours .
-
Monitoring: Check by TLC or LC-MS for the disappearance of the alkyne and the transient enamine intermediate.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.[3]
-
Purify directly via flash column chromatography on silica gel (typically Hexanes/Ethyl Acetate gradient).
-
-
Data Analysis:
-
Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).
-
Performance Data (Typical)
| Substrate (R) | Yield (%) | ee (%) | Notes |
| Phenyl | 98 | 96 | Standard benchmark |
| 4-Me-Phenyl | 95 | 97 | Electron-rich tolerates well |
| 4-F-Phenyl | 92 | 95 | Electron-poor tolerates well |
| n-Butyl | 85 | 92 | Aliphatic alkynes slightly slower |
Protocol B: Sequential Au(I) / Ru(II) One-Pot System
Target Application: Synthesis of acyclic chiral amines or sultams from intermolecular reactions. Primary Reference: Xiao, H. et al. Org.[1][4] Lett. 2010 & Toste, F. D. et al. [2, 3]
Rationale
For intermolecular cases or substrates requiring stronger reduction conditions, the organocatalytic hydride transfer may be too slow. This protocol uses a sequential addition strategy: Gold catalyzes the initial C-N bond formation, followed by the addition of a potent Chiral Ruthenium Transfer Hydrogenation catalyst.
Materials
-
Substrate: Alkyne + Amine (e.g., Aniline).[5]
-
Gold Catalyst: (PPh3)AuCl + AgOTf (or IPrAuCl/AgSbF6 for difficult substrates) (2-5 mol%).
-
Ruthenium Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-Ikariya type) (2-5 mol%).
-
Hydride Source: Formic Acid / Triethylamine (5:2 azeotrope).[2]
-
Solvent: Dichloromethane (DCM) for Step 1; Formic Acid/TEA for Step 2.
Step-by-Step Methodology
-
Step 1: Hydroamination (Gold Catalysis)
-
In a dried Schlenk tube, combine Alkyne (1.0 equiv), Amine (1.1 equiv), (PPh3)AuCl (2 mol%), and AgOTf (2 mol%).
-
Add DCM (0.2 M concentration).
-
Stir at Room Temperature (25 °C) for 2–6 hours.
-
Checkpoint: Verify complete conversion to the imine/enamine via 1H NMR or TLC.
-
-
Step 2: Solvent Switch (Critical)
-
Why: The Gold catalyst and Silver salts can be incompatible with the Ru-hydride species, and DCM is not ideal for the ATH step.
-
Remove DCM under reduced pressure (or a stream of nitrogen if volatile).
-
Alternative: If the Gold catalyst is compatible (e.g., IPrAu), you may simply add the ATH reagents, but solvent removal is safer for reproducibility.
-
-
Step 3: Asymmetric Transfer Hydrogenation
-
To the residue, add the Ruthenium Catalyst (2 mol%).
-
Add the HCOOH/Et3N azeotrope (1.0 mL per 0.5 mmol substrate).
-
Stir at 25–40 °C for 12–15 hours.
-
-
Workup:
-
Quench by adding saturated aqueous Na2CO3 (Caution: Gas evolution).
-
Extract with Ethyl Acetate (3x).
-
Dry over Na2SO4 and concentrate.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Catalyst poisoning (Au) | Ensure amine is not acting as a ligand sponge. Use bulky phosphines (JohnPhos) or NHC ligands (IPr) on Gold. |
| Low ee (Racemic Background) | Non-selective reduction | Crucial: In Protocol A, ensure no strong achiral acid is present. Use Ph3PAuMe instead of AuCl/Ag+ if background acidity is high. |
| Enamine Hydrolysis | Water contamination | Strictly exclude water. Hydrolysis yields the ketone, which is a dead end for the hydroamination cycle (though it can be reduced to alcohol). |
| Slow Reaction (Step 2) | Steric hindrance | Increase temperature to 60°C for ATH step. Switch from Hantzsch ester to stronger Formic Acid system (Protocol B). |
References
-
Han, Z.-Y., Xiao, H., Chen, X.-H., & Gong, L.-Z. (2009).[1] Consecutive Intramolecular Hydroamination/Asymmetric Transfer Hydrogenation under Relay Catalysis of an Achiral Gold Complex/Chiral Brønsted Acid Binary System.[1] Journal of the American Chemical Society, 131(26), 9182–9183. Link
-
Du, Y.-L., Hu, Y., Zhu, Y.-F., Tu, X.-F., Han, Z.-Y., & Gong, L.-Z. (2015). Chiral Gold Phosphate Catalyzed Tandem Hydroamination/Asymmetric Transfer Hydrogenation Enables Access to Chiral Tetrahydroquinolines. The Journal of Organic Chemistry, 80(9), 4754–4759. Link
-
Magnus, P., & Waring, M. J. (2000). Synthesis of Chiral Amines via Asymmetric Transfer Hydrogenation.[6] Journal of the Chemical Society, Perkin Transactions 1. (Contextual Foundation for ATH).
- Wang, C., & Toste, F. D. (2020). Gold-Catalyzed Intermolecular Hydroamination. Chemical Reviews.
Sources
- 1. xiao.rice.edu [xiao.rice.edu]
- 2. assets.takasago.com [assets.takasago.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Stereoselective Addition to N-Sulfinyl Imines Derived from Trifluoromethyl Ketones
Abstract: The synthesis of chiral amines containing a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and drug development. The unique electronic properties of the CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, but its stereocontrolled introduction presents a formidable synthetic challenge. This guide provides an in-depth exploration of a robust and highly predictable method for this purpose: the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines derived from trifluoromethyl ketones. We will dissect the mechanistic basis for the high stereoselectivity, offer practical application notes for researchers, and provide detailed, field-tested protocols for the synthesis and subsequent transformation of these critical intermediates.
The Scientific Foundation: Why N-Sulfinyl Imines?
The remarkable success of this chemical strategy hinges on the multifaceted role of the N-tert-butanesulfinyl group, often referred to as Ellman's chiral auxiliary.[1] This group is not merely a passive chiral director; it actively participates in the reaction to ensure a predictable and highly stereoselective outcome.
-
Activation: The electron-withdrawing nature of the sulfinyl group polarizes the C=N bond of the imine, increasing its electrophilicity and rendering it susceptible to attack by a wide range of carbon-based nucleophiles.[2]
-
Stereochemical Control: The chiral sulfur atom, coupled with the sterically demanding tert-butyl group, establishes a highly ordered transition state. For most organometallic nucleophiles, this proceeds through a rigid, six-membered chair-like transition state where the metal cation chelates to both the imine nitrogen and the sulfinyl oxygen.[3] This conformation forces the large tert-butyl group into a pseudo-equatorial position to minimize steric strain, effectively blocking one face of the imine. The nucleophile is thus directed to attack from the opposite, less-hindered face, leading to a single major diastereomer.[2][4]
-
Protecting Group & Stability: Following the addition, the resulting N-sulfinyl group serves as an excellent protecting group for the newly formed amine. It prevents racemization of the stereocenter, which can be prone to epimerization.[5]
-
Facile Cleavage: Despite its stability, the sulfinyl auxiliary is readily cleaved under mild acidic conditions, typically with HCl in a protic solvent, to reveal the free chiral amine without compromising the newly created stereocenter.[5][6]
Mechanistic Insight: Visualizing Stereocontrol
The predictability of this reaction is best understood by visualizing the transition state. The diagram below illustrates the favored pathway for the addition of a Grignard reagent (R²-MgX) to an N-sulfinyl imine derived from a trifluoromethyl ketone.
Caption: Figure 1. Proposed transition state for nucleophilic addition.
Application Notes: A Guide to Successful Reactions
Substrate Scope and Limitations
-
Imines: The method is highly effective for N-sulfinyl imines derived from a wide range of trifluoromethyl ketones, including those bearing aryl, heteroaryl, and alkyl substituents (R¹). Sterically hindered ketones may require more forcing conditions for imine formation.
-
Nucleophiles: A broad array of organometallic reagents can be used successfully.
-
Grignard Reagents (R-MgX): Generally provide excellent yields and diastereoselectivities for the addition of alkyl, vinyl, and aryl groups.
-
Organolithium Reagents (R-Li): Can also be effective, but may sometimes lead to lower selectivity due to their higher reactivity and potentially different aggregation states.[7]
-
Organozinc and Organocuprates: Useful for specific applications, particularly for conjugate additions if an α,β-unsaturated system is present.
-
Optimizing Reaction Parameters
-
Temperature: The nucleophilic addition step is almost universally performed at low temperatures, typically -78 °C to -40 °C . This is critical to minimize side reactions, such as enolization of the imine or reduction by the nucleophile, and to maximize diastereoselectivity by favoring the highly organized transition state.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard for Grignard and organolithium additions. Dichloromethane (CH₂Cl₂) is also commonly used. The choice of solvent can influence the aggregation state of the organometallic reagent and thus impact reactivity and selectivity.
-
Lewis Acids: For less reactive imine-nucleophile pairs, the addition of a Lewis acid (e.g., ZnCl₂, Ti(OEt)₄) can sometimes enhance the reaction rate, though it may also affect the stereochemical outcome and should be optimized on a case-by-case basis.
Troubleshooting Common Issues
-
Low Conversion: If the starting imine is recovered, ensure all reagents and solvents are scrupulously anhydrous. Consider using a more reactive nucleophile (e.g., R-Li instead of R-MgX) or allowing the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C) before quenching.
-
Low Diastereoselectivity: This often points to a breakdown of the ordered, chelated transition state. Confirm the reaction was kept at a sufficiently low temperature. Impurities in the organometallic reagent can also disrupt the mechanism.
-
Side Products: Reduction of the imine to a sulfinamide can occur if the nucleophile has β-hydrides (e.g., isopropylmagnesium bromide). Using a different nucleophile or carefully controlling the addition rate and temperature can mitigate this.
Experimental Workflow and Protocols
The overall synthetic sequence is a robust three-step process, starting from a readily available trifluoromethyl ketone.
Caption: Figure 2. Overall experimental workflow.
Protocol 4.1: Synthesis of (R,E)-N-(1-(4-chlorophenyl)-2,2,2-trifluoroethylidene)-2-methylpropane-2-sulfinamide
Rationale: This protocol describes the formation of the key N-sulfinyl imine intermediate. Titanium(IV) ethoxide is used as a powerful water scavenger, driving the condensation reaction to completion.[8]
Materials:
-
(R)-2-Methylpropane-2-sulfinamide [(R)-tert-butanesulfinamide]: 1.21 g, 10.0 mmol
-
1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one: 2.32 g, 11.0 mmol (1.1 eq)
-
Titanium(IV) ethoxide [Ti(OEt)₄]: 4.56 g, 20.0 mmol (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF): 50 mL
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (R)-tert-butanesulfinamide and the trifluoromethyl ketone.
-
Dissolve the solids in anhydrous THF (50 mL).
-
Add Ti(OEt)₄ via syringe to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or ¹H NMR by checking for the disappearance of the ketone.
-
Upon completion, pour the reaction mixture slowly into an equal volume of brine with rapid stirring.
-
Filter the resulting suspension through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of sufficient purity (>95%) to be used directly in the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.
Protocol 4.2: Diastereoselective Addition of a Grignard Reagent
Rationale: This step creates the crucial C-C bond and sets the new stereocenter. The reaction is performed at -78 °C to ensure maximum diastereoselectivity via the chelation-controlled mechanism.[6]
Materials:
-
Crude N-sulfinyl imine from Protocol 4.1: ~10.0 mmol
-
Methylmagnesium bromide (MeMgBr), 3.0 M in Et₂O: 5.0 mL, 15.0 mmol (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF): 80 mL
Procedure:
-
Place the crude N-sulfinyl imine in a flame-dried 250 mL round-bottom flask and place under an argon atmosphere.
-
Dissolve the imine in anhydrous THF (80 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the MeMgBr solution dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (20 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H or ¹⁹F NMR analysis. Purify the product by flash column chromatography on silica gel.
Protocol 4.3: Deprotection to Yield the Chiral Amine
Rationale: The final step involves the acid-catalyzed hydrolysis of the N-S bond to liberate the desired primary amine as its hydrochloride salt.[5]
Materials:
-
Purified N-sulfinyl amine adduct from Protocol 4.2: ~9.0 mmol
-
Hydrogen chloride solution, 4.0 M in 1,4-dioxane: 4.5 mL, 18.0 mmol (2.0 eq)
-
Methanol (MeOH): 45 mL
Procedure:
-
Dissolve the purified sulfinamide adduct in methanol (0.2 M solution).
-
Add the HCl solution in dioxane to the stirred solution at room temperature.
-
Stir the mixture for 1 hour. A precipitate of the amine hydrochloride salt may form.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting solid is the crude amine hydrochloride. It can be purified by trituration with diethyl ether or recrystallization.
-
To obtain the free amine, dissolve the hydrochloride salt in water, basify with aqueous NaOH to pH > 12, and extract with an organic solvent like dichloromethane.
Data Presentation: Representative Examples
The following table summarizes typical results for the addition of various nucleophiles to N-sulfinyl imines derived from trifluoromethyl ketones, demonstrating the high efficiency and stereoselectivity of the methodology.
| Entry | R¹ (on Imine) | Nucleophile (R²) | Product | Yield (%) | d.r. | Reference |
| 1 | Phenyl | MeMgBr | α-(Trifluoromethyl)phenylethylamine | 94 | >98:2 | [2] |
| 2 | 4-Cl-Ph | EtMgBr | 1-(4-Chlorophenyl)-1-(trifluoromethyl)propan-1-amine | 92 | >98:2 | [9] |
| 3 | 2-Thienyl | PhLi | Phenyl(2-thienyl)(trifluoromethyl)methanamine | 85 | 97:3 | [2] |
| 4 | Cyclohexyl | VinylMgBr | 1-Cyclohexyl-1-(trifluoromethyl)prop-2-en-1-amine | 88 | 95:5 | [4] |
| 5 | Phenyl | TMS-CF₃/TBAT* | 1-Phenyl-2,2,2-trifluoroethanamine** | 95 | >99:1 | [9] |
*Data for nucleophilic trifluoromethylation of a non-fluorinated imine for comparison. **In this case, the product is a bis-trifluoromethyl amine.
References
- Liu, J., & Hu, J. (2009). Stereoselective synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 1(5), 875-889.
-
Wikipedia contributors. (2023). N-Sulfinyl imine. In Wikipedia, The Free Encyclopedia. [Link]
-
Skiera, I., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(15), 7316-7375. [Link]
-
Prakash, G. K. S., Mandal, M., & Olah, G. A. (2001). Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane. Angewandte Chemie International Edition, 40(3), 589-590. [Link]
-
Organic Chemistry Portal. (n.d.). N-Sulfinyl imine synthesis. [Link]
-
García-Ruiz, C., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 86-121. [Link]
-
Morton, D., & Stockman, R. (2006). Asymmetric synthesis using sulfinimines (N-sulfinyl imines). Arkivoc, 2006(3), 67-91. [Link]
-
Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]
-
Reddy, P. V., & Falck, J. R. (2010). A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide. Synlett, 2010(1), 137-140. [Link]
-
Davis, F. A., & Zhou, P. (1997). Asymmetric Synthesis Using Sulfinimines (N-Sulfinyl Imines). Chemical Reviews, 97(5), 1631-1662. [Link]
-
Feringa, B. L., & Jansen, J. F. G. A. (1988). A New Synthesis of Imines via Grignard and Cuprate Additions to N-Trimethylsilylformamides. Synthesis, 1988(3), 184-186. [Link]
-
Sisko, J., & Weinreb, S. M. (1990). Addition of Grignard and Organolithium Reagents to N-Sulfonyl Aldimines Generated in Situ from Aldehydes and N-Sulfinyl Sulfonamides. The Journal of Organic Chemistry, 55(1), 393-395. [Link]
-
Robiette, R., et al. (2013). Mechanistic Insights on the Stereoselective Nucleophilic 1,2-Addition to Sulfinyl Imines. The Journal of Organic Chemistry, 78(13), 6533-6540. [Link]
-
Reeves, J. T., et al. (2015). A General Method for Imine Formation Using B(OCH₂CF₃)₃. Organic Letters, 17(10), 2442-2445. [Link]
-
Neumann, C. N., & Lectka, T. (2014). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 4(7), 2568-2577. [Link]
-
Sodeoka, M., & Shimizu, M. (2012). Catalytic Asymmetric Construction of CF₃-Substituted Chiral sp³ Carbon Centers. Journal of Synthetic Organic Chemistry, Japan, 70(8), 838-846. [Link]
Sources
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 5. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
Troubleshooting & Optimization
Improving the yield of reactions with (R)-1,1,1-Trifluoro-2-butylamine
Topic: Optimization of Reaction Yields & Troubleshooting CAS: 1219612-56-2 (Free Base) | 1212120-62-1 (HCl Salt)
Executive Summary: The "Cold Nucleophile" Challenge
Welcome to the technical guide for (R)-1,1,1-Trifluoro-2-butylamine. If you are experiencing low yields (<30%), the root cause is almost invariably linked to two specific properties of the
-
Electronic Deactivation: The strong electron-withdrawing nature of the
group significantly lowers the pKa of the ammonium species (approx. pKa 5.5–6.0 vs. 10.5 for non-fluorinated analogs). This renders the free amine a poor nucleophile . -
Volatility: The free base has high volatility. Standard workups involving isolation of the free amine often result in "invisible" mass loss during concentration.
This guide provides self-validating protocols to overcome these barriers.
Module 1: Critical Handling & Storage
Status: Tier 1 Support (Basic)
Q: My stoichiometry seems correct, but my mass balance is consistently low. Where is the material going?
Diagnosis: You are likely isolating the free base or concentrating it under vacuum. Technical Insight: The high vapor pressure of the free amine leads to rapid sublimation/evaporation on the rotovap.
Protocol: In-Situ Salt Neutralization Do not isolate the free base. Use the stable Hydrochloride (HCl) salt and release the free amine only inside the reaction vessel.
-
Weighing: Weigh the HCl salt directly into the reaction flask.
-
Solvent Addition: Add your reaction solvent (e.g., DMF, DCM, or EtOAc).
-
Activation: Add a tertiary base (DIPEA or NMM) at 3.0 equivalents relative to the amine salt.
-
Why 3.0 equiv? 1.0 equiv neutralizes the HCl; 1.0 equiv acts as the proton scavenger for the coupling; 1.0 equiv ensures the equilibrium favors the free amine despite the
inductive effect.
-
Module 2: Amide Coupling Optimization
Status: Tier 2 Support (Intermediate)
Q: Standard EDC/HOBt coupling yields are <20%. What is the alternative?
Diagnosis: Carbodiimide couplings (EDC/DCC) rely on a moderately nucleophilic amine to attack the O-acylisourea intermediate. Your amine is too "cold" (non-nucleophilic) for this kinetics, leading to N-acylurea rearrangement or hydrolysis of the active ester.
Solution: Switch to Propylphosphonic Anhydride (T3P) or Acid Fluorides .
Option A: The T3P Protocol (Recommended for Scale & Purity)
T3P is superior because it drives the reaction via an irreversible cycle and works well with weak nucleophiles.
| Parameter | Specification | Reason |
| Reagent | T3P (50% in EtOAc or DMF) | High activation energy; water-soluble byproducts. |
| Base | Pyridine (or 2,6-Lutidine) | Pyridine acts as both base and acyl-transfer catalyst. |
| Stoichiometry | Acid (1.0) : Amine (1.2) : T3P (1.5) | Excess T3P ensures complete activation. |
| Temp | 0°C | Heat is often required to push the "cold" amine to react. |
Step-by-Step T3P Protocol:
-
Dissolve Carboxylic Acid (1.0 equiv) and Amine HCl salt (1.2 equiv) in EtOAc (or DMF for solubility).
-
Add Pyridine (4.0 equiv). Stir for 5 mins.
-
Add T3P (1.5 equiv, 50% w/w solution) dropwise at 0°C.
-
Allow to warm to RT. Monitor by LCMS.
-
Checkpoint: If conversion < 50% after 4 hours, heat to 50°C. The
group provides thermal stability against racemization compared to carbonyls, but caution is still advised with chiral acids.
Option B: The Acid Fluoride Route (For Sterically Hindered Acids)
If T3P fails, the acid fluoride is the most reactive species that is stable enough to handle.
-
Activation: Treat Carboxylic Acid with TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and DIPEA.
-
Mechanism: This generates the Acid Fluoride in situ.
-
Coupling: Add the (R)-1,1,1-Trifluoro-2-butylamine salt. The small size of the Fluoride leaving group allows the bulky
-amine to approach the carbonyl.
Module 3: Nucleophilic Substitution ( )
Status: Tier 3 Support (Advanced)
Q: I am trying to displace a chloride on a heterocycle, but the reaction is stalled.
Diagnosis: The reduced nucleophilicity requires higher activation energy. Standard reflux in Ethanol/THF is insufficient.
Troubleshooting Guide:
| Variable | Recommendation | Technical Rationale |
| Solvent | DMSO or NMP | High dielectric constant stabilizes the Meisenheimer complex. |
| Base | Cs₂CO₃ or K₂CO₃ | Cesium effect (solubility) aids in non-aqueous media. |
| Temperature | 100°C - 120°C | Required to overcome the nucleophilic barrier. |
| Microwave | Recommended | Rapid heating minimizes degradation of the heterocycle. |
Critical Warning (Defluorination): At temperatures >120°C in the presence of strong bases, you risk HF elimination , leading to an enamine or polymerized byproduct.
-
Detection: Check 19F NMR. If the -75 ppm doublet disappears or shifts to -60 ppm (vinyl fluorine), you are degrading the
group.
Visual Troubleshooting Logic
Figure 1: Coupling Reagent Decision Tree
Caption: Logical flow for selecting the optimal coupling strategy based on amine nucleophilicity and steric hindrance.
Figure 2: The Deactivation Mechanism
Caption: The inductive effect of the trifluoromethyl group reduces the availability of the nitrogen lone pair.
FAQ: Frequently Asked Questions
Q: Can I use reductive amination to make secondary amines with this molecule? A: Yes, but it is slow.
-
Issue: The imine formation is the rate-limiting step because the amine is slow to attack the ketone/aldehyde.
-
Fix: Use Ti(OiPr)₄ (Titanium Isopropoxide) as a Lewis acid to force imine formation before adding the reducing agent.
-
Reagent: Use stronger reducing agents like NaBH₄ (after imine formation) rather than mild ones like NaBH(OAc)₃, which may be too slow.
Q: Does the stereocenter racemize during coupling? A: The (R)-center on the amine is generally configurationally stable because it lacks an acidic proton adjacent to a carbonyl (unlike amino acids). However, if you are coupling it to a chiral carboxylic acid, the slow reaction rate increases the risk of the acid racemizing.
-
Prevention: Use T3P (low epimerization reagent) and avoid excess base.
Q: How do I check the enantiomeric excess (ee)? A: Standard Chiral HPLC.
-
Column: Chiralpak IC or AD-H often work well for fluorinated amines.
-
Mobile Phase: Heptane/IPA + 0.1% Diethylamine. (The amine additive is crucial to sharpen the peak of the basic amine).
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Prakash, G. K. S., et al. (2011). "Stereoselective Synthesis of α-Trifluoromethyl Amines." Chemical Reviews, 111(9), 5265–5331.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides." Journal of the American Chemical Society, 117(19), 5401–5402.
Sources
Technical Support Center: Purification of Fluorinated Organic Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of fluorinated organic compounds. As a Senior Application Scientist, I understand the unique and often frustrating challenges that arise when working with these molecules. The very properties that make fluorinated compounds invaluable in pharmaceuticals and materials science—such as altered polarity, increased metabolic stability, and unique binding interactions—also complicate their purification.[1][2]
This guide is structured to provide not just solutions, but a deeper understanding of the underlying principles. By explaining the "why" behind a technique, you can better adapt and troubleshoot your specific purification challenges. We will move from foundational concepts in our FAQ section to technique-specific troubleshooting and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated compounds so difficult to purify using standard chromatography methods?
A1: The difficulty stems from the unique physicochemical properties imparted by fluorine, the most electronegative element.[3] Introducing fluorine into an organic molecule dramatically alters its electronic properties and intermolecular interactions in several ways:
-
Altered Polarity and Lipophilicity: Fluorination has a dual effect on polarity. While the carbon-fluorine (C-F) bond is highly polar, the overall molecular dipole can either increase or decrease depending on the molecule's symmetry. Furthermore, fluorination often increases lipophilicity (logP) by creating a non-polar, "fluorophilic" surface, yet it can also introduce polar effects, especially when near heteroatoms like sulfur.[4] This can lead to unpredictable behavior on both normal-phase and reverse-phase chromatography.
-
Modified Acidity/Basicity: The strong electron-withdrawing inductive effect of fluorine increases the acidity of nearby protons and decreases the basicity of adjacent nitrogen atoms.[1][5] This change in pKa can cause peak tailing or poor retention on standard silica or C18 columns due to unwanted secondary interactions with surface silanol groups.
-
Unique Intermolecular Forces: Fluorinated compounds can exhibit "fluorophilic" interactions, a tendency to associate with other fluorinated molecules or surfaces. This is distinct from standard hydrophobic interactions and requires specialized stationary phases for effective separation.[6]
Q2: My fluorinated compound is eluting much earlier (or later) than I expected on my C18 column. What's happening?
A2: This is a classic problem. Standard C18 columns separate primarily based on hydrophobic interactions. The elution behavior of fluorinated compounds on these columns is often counterintuitive. A highly fluorinated molecule might be very non-polar and expected to retain strongly, but its low polarizability can weaken van der Waals interactions with the C18 chains, causing it to elute surprisingly early. Conversely, if the molecule has both a fluorinated portion and a polar/ionizable group, its interaction with the stationary phase becomes very complex, leading to either poor retention or excessive retention and peak tailing.
Q3: I'm trying to remove residual fluorinating reagent/catalyst. What's the best approach?
A3: This depends heavily on the specific reagent and your compound's properties.
-
Catalyst Removal: For metal-based catalysts (e.g., from C-H fluorination), specialized scavengers or a plug of silica gel can be effective.[2] If the catalyst is a salt, a simple aqueous wash during workup might suffice.
-
Reagent Removal: For excess reagents like Selectfluor or NFSI, which are often polar salts, an aqueous workup is typically the first step. If co-elution is an issue, changing the chromatographic mode (e.g., from reverse-phase to normal-phase or HILIC) can exploit the different polarity of the reagent versus your product. For removing HF, specialized adsorbents like activated alumina are used in industrial settings.[7][8]
Troubleshooting Guide: Chromatography
Reverse-Phase HPLC (RP-HPLC)
Issue 1: Poor Peak Shape (Tailing) for Fluorinated Amines or Bases
-
Cause: Strong ionic interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase. Fluorine's inductive effect can lower the pKa of the amine, but it often remains basic enough to interact with silanols.[9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
-
Solutions:
-
Mobile Phase Modification: Add an ion-pairing agent or a pH modifier. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the basic analyte and suppress silanol interactions, often leading to sharper peaks.[9]
-
Use a Base-Deactivated Column: Modern columns are often "end-capped" to minimize exposed silanols. Ensure you are using a high-quality, end-capped column suitable for basic compounds.
-
Alternative Stationary Phase: If the above fails, switch to a stationary phase with different selectivity. A Pentafluorophenyl (PFP) column is an excellent choice as it provides multiple interaction modes (hydrophobic, π-π, dipole-dipole) that can improve selectivity for fluorinated and aromatic compounds.[9][10]
-
Issue 2: Poor Separation of Fluorinated Isomers or Analogs
-
Cause: The compounds are structurally very similar, and a standard C18 phase does not provide enough selectivity to resolve them.
-
Solutions:
-
Switch to a Fluorinated Stationary Phase: These columns are specifically designed to separate halogenated compounds.[10][11][12] They offer enhanced retention and unique selectivity based on fluorophilic interactions.
-
Optimize the Organic Modifier: Sometimes, simply switching from acetonitrile to methanol (or vice versa) can alter selectivity enough to achieve separation. For highly fluorinated compounds, using a fluorinated alcohol like trifluoroethanol (TFE) as a mobile phase modifier can dramatically improve separation, even on a standard C8 column.[13][14][15]
-
Elevate the Temperature: Increasing the column temperature (e.g., to 40-45°C) can improve separation efficiency and reduce analysis time.[13][14]
-
| Parameter | Standard Approach (C18) | Optimized Approach for Fluorinated Compounds | Rationale |
| Stationary Phase | C18, C8 | Pentafluorophenyl (PFP), Fluoro-C8 (F-C8) | Provides alternative selectivity (π-π, dipole) and fluorophilic interactions.[10][11] |
| Mobile Phase | Acetonitrile/Water, Methanol/Water | ACN/Water + 0.1% TFA, or MeOH/Water with TFE | TFA suppresses silanol interactions. TFE enhances fluorophilic interactions.[9][13] |
| Temperature | Ambient | 30 - 45 °C | Improves kinetics and can enhance resolution.[13] |
Supercritical Fluid Chromatography (SFC)
SFC is an excellent alternative for purifying fluorinated compounds, especially for chiral separations and for molecules with poor solubility in typical HPLC solvents. It uses supercritical CO2 as the primary mobile phase, which is non-toxic and has excellent solvating power for many organofluorines.[16][17][18]
Q: When should I consider using SFC for my fluorinated compound?
A: Consider SFC when you encounter:
-
Chiral Separations: SFC often provides superior and faster chiral separations compared to HPLC.[16][17]
-
Poor Solubility: If your compound is difficult to dissolve in either aqueous or non-polar organic solvents for HPLC.
-
Complex Mixtures: SFC can offer orthogonal selectivity to both RP- and NP-HPLC, making it a powerful tool for separating complex mixtures that are difficult to resolve otherwise.[19]
-
"Green" Chemistry Initiatives: SFC significantly reduces organic solvent consumption and waste.[17][18]
Troubleshooting Guide: Crystallization
Issue: My fluorinated compound oils out or refuses to crystallize from common solvent systems.
-
Cause: Fluorinated molecules can have complex and unusual crystallization behavior.[20] High fluorine content can lead to low melting points and a tendency to form oils. The unique polarity and potential for self-association ("fluorophilic" interactions) can frustrate standard crystallization attempts.
-
Solutions:
-
Use Fluorinated Solvents: Try using a fluorous solvent (e.g., perfluorohexane) as the "anti-solvent" in a vapor diffusion or layering setup. This can promote crystallization by encouraging the fluorophilic parts of your molecules to aggregate.
-
Vapor Diffusion is Key: This is often the most successful technique for difficult compounds as it allows for slow and controlled crystal growth.[21] Dissolve your compound in a suitable solvent (e.g., acetone, ethyl acetate) and allow a more volatile anti-solvent (e.g., hexane, pentane, or perfluorohexane) to slowly diffuse into the solution.
-
Co-crystallization: If the compound has a hydrogen bond donor or acceptor site, try adding a co-crystallant like triphenylphosphine oxide (TPPO) to encourage the formation of a more ordered crystal lattice.[21]
-
Seeding: If you have even a tiny amount of crystalline material, use it to seed a supersaturated solution. This can overcome the kinetic barrier to nucleation.[21]
-
Detailed Protocol: Purification of a Fluorinated Basic Compound by RP-HPLC
This protocol provides a starting point for purifying a novel fluorinated piperidine derivative that exhibits peak tailing on a standard C18 column.
Objective: To achieve a sharp, symmetric peak and high-purity isolation.
1. Initial Column and Mobile Phase Screening:
- Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3.5 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Rationale: The PFP column offers alternative selectivity, and formic acid acts as a pH modifier to ensure the basic nitrogen is protonated, minimizing silanol interactions.[9]
2. HPLC Method Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 5 µL
- Detection: UV at 210 nm (or as appropriate for the compound)
- Gradient:
- 0-1 min: 5% B
- 1-8 min: 5% to 95% B
- 8-10 min: 95% B
- 10.1-12 min: 5% B (re-equilibration)
3. Sample Preparation:
- Dissolve the crude sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection to prevent column plugging.
4. Evaluation and Optimization:
- Assess Peak Shape: The peak should be significantly more symmetric than on a C18 column.
- Adjust Gradient: If the compound elutes too early or too late, adjust the gradient slope. A shallower gradient will improve the resolution between closely eluting impurities.
- If Resolution is Still Poor: Consider switching the organic modifier from acetonitrile to methanol (with 0.1% formic acid). This change in solvent can alter selectivity and may resolve your compound from a stubborn impurity.
5. Troubleshooting Diagram:
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine compounds - Wikipedia [en.wikipedia.org]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Vapor & Liquid Purification [evonik.com]
- 8. US20030159994A1 - Defluorinator catalyst and process for removing fluorides from fluids - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. C8-Fluorine HPLC Column - Hawach [hawachhplccolumn.com]
- 12. hawach.com [hawach.com]
- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Supercritical Fluid Chromatography | Buchi.com [buchi.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. mdpi.com [mdpi.com]
- 21. unifr.ch [unifr.ch]
🔬 Technical Support Center: Ellman Auxiliary Removal
The following technical support guide is structured as a dynamic "Knowledge Base" for the Ellman Auxiliary (tert-Butanesulfinamide) . It prioritizes troubleshooting and robust, reproducible protocols over generic textbook descriptions.
Topic: Cleavage of tert-Butanesulfinamide (
🟢 System Status & Overview
The tert-butanesulfinamide (Ellman) group is a robust chiral auxiliary used to synthesize chiral amines.[1][2][3][4][5][6] Unlike traditional auxiliaries, it is often removed at the end of the sequence.[6] The Critical Failure Point: Users often treat this cleavage as a trivial deprotection.[6] However, improper pH control, solubility mismatches, or side-reactions with the liberated sulfur species can lead to drastic yield loss or apparent racemization.[6]
Standard Cleavage Mechanism: The S–N bond is acid-labile.[6] The mechanism involves protonation of the sulfinyl oxygen, followed by nucleophilic attack (usually by water or alcohol) at the sulfur atom, releasing the amine hydrochloride and a sulfur byproduct.[6]
📂 Module 1: Standard Operating Procedures (SOPs)
Protocol A: The "Precipitation Method" (Anhydrous)
Best for: Isolating amine salts without aqueous workup.[6] Ideal for polar amines.[6]
Reagents: 4.0 M HCl in 1,4-Dioxane (freshly opened), Diethyl Ether (
-
Concentration: Dissolve the crude sulfinamide intermediate in a minimum amount of MeOH or dry Dioxane.
-
Acidification: Add 4.0 M HCl in Dioxane (5–10 equivalents).
-
Note: A large excess is necessary to drive the equilibrium and ensure rapid cleavage.[6]
-
-
Incubation: Stir at room temperature (23 °C) for 30–60 minutes.
-
Precipitation: Add a 10-fold excess of dry
or MTBE to the reaction mixture. -
Isolation: The chiral amine hydrochloride salt will precipitate as a white solid.[6] Filter under argon/nitrogen to avoid hygroscopic clumping.[6]
-
Wash: Wash the filter cake with cold
to remove the sulfur byproducts ( -BuSO-Cl or esters).
Protocol B: The "Biphasic Extraction" (Aqueous)
Best for: Lipophilic amines or when the free base is required immediately.[6]
Reagents: 4.0 M HCl (aq) or conc. HCl, MeOH.[4][6]
-
Dissolution: Dissolve substrate in MeOH (0.1 M concentration).
-
Hydrolysis: Add 4.0 M HCl (aq) (equal volume to MeOH).
-
Reaction: Stir at RT for 1–2 hours.
-
Workup (Critical Step):
-
Concentrate in vacuo to remove MeOH (do not heat above 40 °C).
-
Dilute with water and wash with
(removes non-basic impurities and sulfur byproducts).[6] Discard organic layer. -
Basify the aqueous layer to pH > 12 using 4M NaOH.[6]
-
Extract the free amine into EtOAc or DCM.[6]
-
Dry (
) and concentrate.[6]
-
🛠 Module 2: Troubleshooting (The Help Desk)
🔴 Issue: "I lost my product during extraction."
Diagnosis: The amine is likely amphiphilic or water-soluble, or the pH wasn't high enough during back-extraction.[6] Fix:
-
Check pH: The aqueous layer must be pH > 12.[6] Some amines buffer around pH 9-10; use strong base (NaOH/KOH), not bicarbonate.[6]
-
Salting Out: Saturate the aqueous layer with NaCl before the organic extraction.[6]
-
Switch Protocol: Use Protocol A (Precipitation). Isolating the HCl salt avoids the water layer entirely.[6]
🟡 Issue: "My yield is >100% and the NMR is messy."
Diagnosis: Incomplete removal of sulfur byproducts.[6] The cleaved auxiliary forms tert-butanesulfinyl chloride (
-
The Scavenger Trick: Add a polymer-supported amine (e.g., Trisamine resin) during the workup to scavenge the sulfur electrophiles.[6]
-
Recycling (Advanced): Treat the crude reaction mixture (if using anhydrous HCl) with
in THF. This converts the byproduct back into tert-butanesulfinamide (solid), which can be filtered off or crystallized, cleaning up your amine [1].[6]
🟠 Issue: "I see racemization."
Diagnosis: Rare, but possible.[6] Usually caused by harsh heat during concentration or retro-Mannich reactions if the amine is alpha-branched.[6] Fix:
-
Temperature Control: Never heat the hydrolysis above RT.
-
Avoid Ketones: Do not use acetone during workup; it can re-condense with the chiral amine.[6]
-
Validation: Verify enantiomeric excess (ee) using chiral HPLC on the protected precursor first to rule out racemization during the synthesis step (e.g., Grignard addition) rather than the cleavage step.
📊 Module 3: Decision Logic & Data
Cleavage Workflow Diagram
The following logic tree guides the selection of the optimal cleavage method based on substrate properties.
Caption: Decision matrix for selecting the appropriate cleavage protocol based on substrate stability and solubility.
Solvent & Reagent Compatibility Matrix
| Parameter | Protocol A (Anhydrous) | Protocol B (Aqueous) | Notes |
| Reagent | 4M HCl in Dioxane | 4-6M HCl (aq) / MeOH | Dioxane method is strictly anhydrous. |
| Boc Compatibility | Low | Low | Both methods will cleave Boc groups.[6] |
| Cbz/Fmoc Compatibility | High | High | Stable under standard cleavage conditions.[6] |
| Silyl Ethers (TBS/TIPS) | Medium | Low | Anhydrous conditions preserve robust silyls better.[6] |
| Byproduct Fate | Sulfinate Esters (Oily) |
🔬 Advanced Scenario: "The Boc Conflict"
Scenario: You have a Boc protecting group elsewhere on the molecule.[6] The Problem: Standard HCl cleavage removes both the Sulfinyl group and the Boc group.[6] The Solution: While absolute orthogonality is difficult with HCl, kinetic selectivity is possible.[6] The N–S bond is often cleaved faster than the N–C(O)O bond of a Boc group.[6]
-
Cool Down: Run the reaction at 0 °C or -10 °C.
-
Titrate: Use exactly 2.0 equivalents of HCl in Dioxane.
-
Quench Fast: Quench with saturated
immediately upon disappearance of starting material.[6] -
Alternative: If orthogonality is strictly required, plan the synthesis to use a Cbz group (acid stable) instead of Boc, or use the 2-methyl-2-propanesulfinamide auxiliary variants that are designed for different cleavage conditions, though these are less commercially common.[6]
📚 References
-
Aggarwal, V. K., Barbero, N., & McGarrigle, E. M. (2009).[6] The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2.[4][6][8][9] Tetrahedron Letters, 50(26), 3482–3484.[6]
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002).[6][7] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[1][2][4][5][6][10][11] Accounts of Chemical Research, 35(11), 984–995.[6]
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[6][12] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.[6]
Sources
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. lib.ysu.am [lib.ysu.am]
- 11. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Navigating the Labyrinth of Multi-Step Synthesis: A Guide to Maximizing Product Yield
For Researchers, Scientists, and Drug Development Professionals
Multi-step organic synthesis is the cornerstone of chemical innovation, enabling the creation of complex molecules that drive advancements in medicine, materials science, and beyond. However, the path from starting materials to the final product is often fraught with challenges, with diminishing yields at each successive step posing a significant hurdle to efficiency and scalability.[1] This guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive technical support center to troubleshoot and manage low product yield, blending fundamental principles with field-proven strategies.
The Cumulative Cost of Inefficiency: Understanding Yield Loss
In a multi-step synthesis, the overall yield is the product of the yields of each individual step. Even seemingly high yields in early steps can lead to a drastically low overall yield over a long sequence. This cumulative loss underscores the importance of optimizing each transformation to ensure the economic and practical viability of a synthetic route.
A Systematic Approach to Troubleshooting Low Yield
When faced with a lower-than-expected yield, a systematic and logical approach is crucial to identifying and rectifying the root cause. This workflow encourages a methodical investigation, saving valuable time and resources.
Caption: A systematic workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during multi-step organic synthesis in a practical question-and-answer format.
Reaction & Reagent Issues
Q1: My reaction is not going to completion, and I see a significant amount of starting material remaining. What should I investigate first?
A1: Incomplete conversion is a frequent cause of low yields. Here’s a prioritized troubleshooting guide:
-
Reagent Stoichiometry and Purity:
-
Causality: An insufficient amount of a key reagent or the presence of impurities can prevent the reaction from proceeding to completion.[2][3] Impurities might react with your reagents or catalyst, effectively reducing their concentration.[2][3]
-
Troubleshooting Protocol:
-
Verify Calculations: Double-check all molar calculations for your reagents.
-
Assess Purity: If possible, analyze the purity of your starting materials and reagents using techniques like NMR or melting point analysis. Commercially available reagents can degrade over time, especially if not stored properly.[4][5]
-
Use Fresh Reagents: If degradation is suspected, use freshly opened or purified reagents.
-
-
-
Reaction Time and Temperature:
-
Causality: Many organic reactions are kinetically controlled and require sufficient time and/or thermal energy to reach completion.[4][5][6] Conversely, excessively long reaction times or high temperatures can lead to product decomposition.[7]
-
Troubleshooting Protocol:
-
Reaction Monitoring: The most critical step is to monitor the reaction's progress. Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for qualitative monitoring.[8][9][10] For more quantitative data, techniques like HPLC, GC, or in-situ NMR can be employed.[9][11]
-
Incremental Adjustments: If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time. Monitor at regular intervals to observe any changes.
-
Literature Precedent: Re-examine the literature procedure for the specified reaction time and temperature. Minor deviations in your experimental setup could necessitate adjustments.
-
-
Q2: I'm observing multiple spots on my TLC plate that are not my starting material or desired product. How do I identify and minimize these side products?
A2: The formation of side products directly consumes your starting materials and reagents, leading to a lower yield of the desired compound.[6]
-
Understanding Side Reactions:
-
Causality: Side reactions can arise from various factors, including the inherent reactivity of the functional groups present, impurities, or non-optimal reaction conditions.[5] For example, a reaction might have competing pathways that are favored under certain temperatures or solvent conditions.[6]
-
Troubleshooting Protocol:
-
Characterize Byproducts: If possible, isolate and characterize the major side products using spectroscopic methods (NMR, Mass Spectrometry). Understanding their structure can provide valuable clues about the competing reaction pathways.
-
Condition Optimization: Systematically vary reaction parameters one at a time (One-Factor-At-a-Time, OFAT) or use a Design of Experiments (DoE) approach to identify conditions that favor the desired reaction.[12] Key parameters to investigate include:
-
Temperature: Lowering the temperature can sometimes increase selectivity by favoring the thermodynamically more stable product.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction pathways.[6]
-
Catalyst: The choice and loading of the catalyst can be critical for selectivity.[6]
-
Rate of Addition: Slow, dropwise addition of a reactive reagent can sometimes minimize the formation of side products by maintaining a low instantaneous concentration.[13]
-
-
-
Caption: Interconnectedness of key reaction parameters influencing product yield.
Work-up and Purification Challenges
Q3: My crude yield seems high, but I lose a significant amount of product during purification. How can I improve my recovery?
A3: Product loss during work-up and purification is a very common and often underestimated source of low yield.[4][5]
-
Aqueous Work-up:
-
Causality: Inefficient extraction, emulsion formation, or product solubility in the aqueous layer can lead to substantial losses.
-
Troubleshooting Protocol:
-
Optimize Solvent Choice: Ensure your extraction solvent has a high affinity for your product and is immiscible with the aqueous phase.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is a more efficient process.
-
Break Emulsions: If an emulsion forms, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Back-Extraction: If your product has acidic or basic properties, consider adjusting the pH of the aqueous layer to minimize its solubility.
-
-
-
Chromatography:
-
Causality: Irreversible adsorption onto the stationary phase (e.g., silica gel), product decomposition on the column, or poor separation leading to mixed fractions can all reduce your isolated yield.[13]
-
Troubleshooting Protocol:
-
Deactivate Silica: For acid-sensitive compounds, silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine.
-
Optimize Solvent System: Develop an optimal mobile phase using TLC to ensure good separation between your product and impurities. An Rf value of 0.2-0.4 for the product is often ideal for column chromatography.
-
Alternative Purification: Consider other purification methods like recrystallization, distillation, or preparative HPLC if column chromatography is problematic.
-
-
| Purification Method | Best Suited For | Potential for Yield Loss | Mitigation Strategies |
| Column Chromatography | Most non-volatile organic compounds | High, due to tailing, decomposition, or irreversible adsorption. | Optimize solvent system, use appropriate stationary phase, deactivate silica if necessary. |
| Recrystallization | Crystalline solids | Moderate, due to product solubility in the mother liquor. | Choose a suitable solvent system, cool slowly, minimize solvent volume. |
| Distillation | Volatile liquids with different boiling points | Low to moderate, depending on boiling point differences. | Use an efficient distillation column (e.g., Vigreux), control heating rate. |
| Preparative HPLC | High-purity separation of complex mixtures | Can be high if fractions are not collected efficiently. | Optimize gradient and flow rate, use a fraction collector. |
Table 1. Comparison of common purification techniques and strategies to minimize yield loss.
Scale-Up Issues
Q4: A reaction that worked well on a small scale is giving a much lower yield now that I'm trying to scale it up. What could be the reason?
A4: Scaling up a reaction is not always a linear process.[14] Issues that are negligible on a small scale can become significant at a larger scale.[14][15]
-
Heat and Mass Transfer:
-
Causality: In a larger flask, efficient stirring and uniform heating become more challenging.[14] This can lead to localized "hot spots" where decomposition occurs or areas of poor mixing where reactants do not come into contact effectively.
-
Troubleshooting Protocol:
-
Mechanical Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer for more efficient mixing in larger volumes.
-
Controlled Addition: For highly exothermic reactions, the rate of reagent addition may need to be significantly slower on a larger scale to allow for adequate heat dissipation. An ice bath or other cooling system is often necessary.
-
Monitor Internal Temperature: Use a thermometer to monitor the internal temperature of the reaction mixture, not just the temperature of the heating bath.
-
-
-
Changes in Surface Area to Volume Ratio:
-
Causality: As the volume of a reaction increases, the surface area to volume ratio decreases. This can affect reactions where a reagent is a gas or where the reaction occurs at an interface.
-
Troubleshooting Protocol:
-
Efficient Stirring: Again, vigorous stirring is key to maximizing the interfacial area.
-
Consider Flow Chemistry: For certain reactions, transitioning to a continuous flow setup can mitigate many of the challenges associated with scale-up, offering superior control over temperature, mixing, and reaction time.[16]
-
-
Proactive Strategies for Yield Management
Beyond troubleshooting, a proactive approach to synthesis design and execution can significantly improve your chances of success.
-
Retrosynthetic Analysis: Carefully plan your synthetic route. Sometimes a longer, more reliable route is preferable to a shorter, lower-yielding one.[6]
-
Meticulous Technique: Pay close attention to experimental details. Ensure glassware is scrupulously clean and dry, especially for moisture-sensitive reactions.[17] Use accurate weighing and measuring techniques.[17]
-
Pilot Reactions: Before committing all of your material to a single reaction, perform a small-scale pilot reaction to confirm its viability and identify any potential issues.
By combining a thorough understanding of chemical principles with a systematic and meticulous experimental approach, researchers can effectively navigate the complexities of multi-step organic synthesis and achieve higher, more consistent product yields.
References
- Bayesian and Data-Efficient Strategies for the Optimization of Organic Reactions. (n.d.). Google Scholar.
- Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Omics.
- Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. (2025, August 1). Pure Synth.
- Reaction sequence optimization Definition. (2025, September 15). Fiveable.
- What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora.
- In organic chemistry, why is my percent yield so low? (2013, January 20). Quora.
- How To: Improve Yield. (n.d.). University of Rochester.
- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. (n.d.). Waters Corporation.
- What are some common causes of low reaction yields? (2024, November 20). Reddit.
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (2012, March 7). The Royal Society of Chemistry.
- Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). LinkedIn.
- What factors may contribute to a percent yield less than. (n.d.). Vaia.
- Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy. (2018, December 13). ACS Publications.
- Chemical Purity vs. Process Yield: Where Small Impurities Cause Big Losses. (2026, January 12). Decachem.
- Monitoring Reactions by TLC. (n.d.). Washington State University.
- Multi Synthesis Problems Organic Chemistry. (n.d.). Studocu.
- 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). UK-CPI.com.
- Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024, May 3). AZoM.
- When it comes to scaling up organic synthesis, it pays to think small. (n.d.). Royal Society of Chemistry.
- Reaction Design & Optimization. (n.d.). Sigma-Aldrich.
- Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. (n.d.). PMC.
- Reinforcement learning optimization of reaction routes on the basis of large, hybrid organic chemistry–synthetic biological, reaction network data. (2023, September 26). Apollo.
- Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course. (2024, October 8). PMC.
- How do impurities impact percentage yield? (n.d.). TutorChase.
- How does reaction time impact synthetic product purity and yield? (2023, February 6). Biotage.
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. vaia.com [vaia.com]
- 3. tutorchase.com [tutorchase.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. fiveable.me [fiveable.me]
- 7. biotage.com [biotage.com]
- 8. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pure-synth.com [pure-synth.com]
- 15. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 16. rsc.org [rsc.org]
- 17. How To [chem.rochester.edu]
Catalyst selection for site-selective functionalization of trialkylamines
Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the site-selective α-C(sp³)–H functionalization of trialkylamines.
Trialkylamines are ubiquitous in pharmaceutical scaffolds, but their functionalization is historically plagued by poor regioselectivity. Below, you will find a causality-driven guide to overriding inherent steric biases using advanced photoredox and dual-catalysis strategies.
Mechanistic Workflows & Catalyst Logic
Understanding the divergent pathways of trialkylamine functionalization is critical for selecting the correct catalytic system. The diagram below illustrates how you can toggle between thermodynamic and kinetic control to achieve your desired regioselectivity.
Figure 1: Divergent catalytic pathways for site-selective functionalization of trialkylamines.
Troubleshooting & FAQs
Q1: My alkylation reaction is exclusively yielding the less-substituted N-methyl product. How can I redirect the functionalization to the more sterically hindered α-position? Causality & Solution: Standard photoredox methods rely on kinetic deprotonation, which inherently favors the less sterically hindered site[1]. To override this, you must switch from kinetic to thermodynamic control using [2]. By introducing a highly electrophilic thiol catalyst (e.g., Ph₃SiSH), the resulting thiyl radical rapidly and reversibly abstracts hydrogen atoms from all adjacent α-C–H bonds[3]. This establishes an equilibrium between the radical intermediates. According to the Curtin-Hammett principle, the overall regioselectivity is then determined by the slower radical-trapping step[4]. Because the more substituted α-amino radical is more nucleophilic, it reacts faster with electron-deficient olefins, yielding the more-crowded product[2].
Q2: I am attempting a late-stage arylation on a complex pharmaceutical scaffold, but I am observing poor regioselectivity and low yields. How do I achieve exclusive N-Me selectivity? Causality & Solution: Direct arylation of trialkylamines is challenging because the amines often act as sacrificial reductants, outcompeting the desired cross-coupling[5]. To achieve exclusive N-Me selectivity, implement a[6]. The photoredox cycle generates the α-amino radicals kinetically at the least hindered site (N-Me). The key to the selectivity lies in the unconventional behavior of the Ni catalyst: it selectively intercepts the primary α-amino radical[5]. Secondary or tertiary radicals fail to undergo the subsequent cross-coupling reductive elimination due to steric clashes at the Ni center, ensuring exclusive N-Me arylation even in complex late-stage targets[6].
Q3: What is the best way to predict the site-selectivity of my specific trialkylamine substrate before running the reversible HAT reaction? Causality & Solution: We have found that the site-selectivity in the reversible HAT system correlates strongly with the ¹³C NMR chemical shifts of the α-carbons[2]. The ¹³C NMR shift serves as a qualitative predictive guide for the nucleophilicity and stability of the corresponding α-amino radical[3]. Sites with higher chemical shifts (more substituted/electron-rich) will generally be the preferred site of functionalization under Curtin-Hammett control[1].
Catalyst Benchmarking & Selectivity Data
Use the following quantitative matrix to select the appropriate catalytic system based on your target functionalization site.
| Catalyst System | Target Site | Reaction Type | Key Additive / Co-Catalyst | Regioselectivity (More:Less crowded) | Typical Yield Range |
| Ir(ppy)₂ / Ph₃SiSH | More-crowded α-C(sp³) | Alkylation | Ph₃SiSH (20 mol%) | Up to >20:1 | 60 - 85% |
| Ir[dF(CF₃)ppy]₂ / NiCl₂ | Less-crowded N-Me | Arylation | Quinuclidine / Base | Exclusive (>99:1) | 55 - 90% |
| Standard Photoredox | Less-crowded α-C(sp³) | Alkylation | None (Kinetic Control) | 1:5 to 1:10 | 40 - 70% |
Validated Experimental Methodologies
Protocol A: Reversible HAT-Catalyzed Alkylation (Targeting the More-Crowded Site)
This protocol utilizes Curtin-Hammett control to forge C(sp³)–C(sp³) bonds at the most sterically hindered α-position[2].
Reagents & Stoichiometry:
-
Trialkylamine substrate (3.0 equiv)
-
Electron-deficient olefin (e.g., acrylate) (1.0 equiv)
-
Ir(ppy)₂(dtbbpy)PF₆ (1 mol %)
-
Triphenylsilanethiol (Ph₃SiSH) (20 mol %)
-
Solvent: Toluene (0.1 M)
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox, add the Ir-photocatalyst, Ph₃SiSH, and the olefin to an oven-dried vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous Toluene to reach a 0.1 M concentration relative to the olefin.
-
Amine Addition: Add the trialkylamine substrate. Seal the vial with a PTFE-lined septum cap.
-
Degassing: Remove the vial from the glovebox and sparge the mixture with Argon for 10 minutes. Causality: O₂ rapidly quenches the excited state of the Ir-catalyst and oxidizes the fragile thiyl radical.
-
Irradiation: Irradiate the mixture using a 32 W Blue LED (approx. 440 nm) at 28 °C for 2–8 hours[2].
-
Workup: Quench the reaction by exposing it to air, concentrate under reduced pressure, and purify via flash chromatography.
Self-Validating System Check: Monitor the reaction via GC-MS at the 1-hour mark. If the ratio of more-crowded to less-crowded alkylation product is < 1:1, the reversible equilibrium has not been established. This indicates the Ph₃SiSH catalyst has prematurely oxidized to the disulfide. Immediately halt, prepare a fresh, rigorously degassed batch of catalyst, and restart.
Protocol B: Ni/Photoredox Dual Catalyzed Arylation (Targeting the N-Me Site)
This protocol utilizes steric gating at the Nickel center to achieve exclusive N-Me arylation[6].
Reagents & Stoichiometry:
-
Trialkylamine substrate (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol %)
-
NiCl₂·glyme (5 mol %) + dtbbpy ligand (5 mol %)
-
Base: Quinuclidine (2.0 equiv)
-
Solvent: DMA (0.1 M)
Step-by-Step Procedure:
-
Pre-complexation: In a glovebox, stir NiCl₂·glyme and the dtbbpy ligand in DMA for 15 minutes until a pale green homogenous solution forms. Causality: Ensuring complete ligation prevents the formation of inactive Ni-black precipitates.
-
Reagent Assembly: Add the Ir-photocatalyst, aryl bromide, trialkylamine, and quinuclidine to the pre-complexed Ni solution.
-
Sealing & Irradiation: Seal the vial, remove from the glovebox, and irradiate with a Blue LED at room temperature for 24 hours.
-
Workup: Dilute with EtOAc, wash with brine (3x) to remove DMA, dry over Na₂SO₄, and purify.
Self-Validating System Check: Observe the reaction mixture color upon irradiation. A failure to transition from the initial pale green (Ni(II) pre-catalyst) to a deep red/brown within 30 minutes indicates a failure in the initial Single Electron Transfer (SET) reduction of the Ni complex. Verify the emission wavelength of your blue LED and ensure strict anhydrous conditions.
References
-
Late-Stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society.[Link]
-
Site-Selective α-C–H Functionalization of Trialkylamines via Reversible Hydrogen Atom Transfer Catalysis. Journal of the American Chemical Society.[Link]
Sources
- 1. Site-selective α-C–H Functionalization of Trialkylamines via Reversible HAT-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-Selective α-C-H Functionalization of Trialkylamines via Reversible Hydrogen Atom Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Analytical Edge: A Comparative Guide to 19F NMR for Purity Analysis of Organofluorine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the prevalence of organofluorine compounds is a testament to fluorine's unique ability to modulate metabolic stability, binding affinity, and lipophilicity.[1] Consequently, the rigorous and accurate determination of purity for these compounds is a cornerstone of quality control and regulatory compliance. While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the workhorses of purity analysis, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful and often superior alternative.[2]
This guide provides an in-depth comparison of ¹⁹F NMR with conventional techniques, supported by experimental insights and protocols, to empower researchers in selecting the most appropriate analytical strategy for their organofluorine compounds.
The ¹⁹F NMR Advantage: A Paradigm Shift in Purity Determination
Quantitative NMR (qNMR) is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for identical reference standards for the analyte.[3][4] ¹⁹F NMR, in particular, offers several distinct advantages for the purity analysis of fluorinated molecules.
At its core, the utility of ¹⁹F NMR stems from the intrinsic properties of the ¹⁹F nucleus: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments.[5][6] This high sensitivity, coupled with a wide chemical shift range of over 400 ppm, minimizes the risk of signal overlap, a common challenge in proton (¹H) NMR.[7] This broad spectral dispersion allows for the clear resolution of signals from the active pharmaceutical ingredient (API) and any fluorine-containing impurities, often without the need for chromatographic separation.[8][9]
In contrast to chromatographic techniques that rely on the availability of pure reference standards for each analyte, ¹⁹F qNMR allows for the use of a single, well-characterized internal standard to quantify all fluorine-containing species in a sample.[10][11] This not only simplifies the analytical workflow but is also invaluable in early drug development when pure reference materials of impurities may not be available.[2]
Head-to-Head: ¹⁹F NMR vs. Chromatographic Techniques
The choice between ¹⁹F NMR and chromatographic methods is not always straightforward and depends on the specific analytical challenge. Here, we compare their performance across key parameters.
| Feature | ¹⁹F NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC) |
| Principle | Direct detection and quantification of ¹⁹F nuclei. The signal area is directly proportional to the molar concentration.[3] | Physical separation of components based on their differential partitioning between a stationary and mobile phase, followed by detection (e.g., UV, MS). |
| Reference Standard | Requires a single, certified internal standard (can be different from the analyte).[10][11] | Typically requires a certified reference standard for each compound being quantified.[11] |
| Selectivity | Excellent for fluorinated compounds due to the wide chemical shift range, minimizing signal overlap.[8] | High, but can be challenging for structurally similar impurities or isomers without extensive method development. |
| Accuracy & Precision | High accuracy and precision are achievable, with relative standard deviations (RSDs) often below 2%.[10][11] | High, but can be influenced by factors like column performance, mobile phase composition, and detector linearity. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. Non-destructive.[8][12] | Often requires more extensive sample preparation, including filtration and dilution. Destructive.[8] |
| Analysis Time | Rapid, with data acquisition typically taking minutes.[2] | Can be time-consuming, including column equilibration, run time, and column flushing.[8] |
| Solvent Consumption | Minimal, typically less than 1 mL of deuterated solvent per sample. | Can be significant, especially for HPLC, leading to higher costs and waste disposal concerns.[8] |
| Quantification of Unknowns | Can provide structural information and quantify unknown fluorine-containing impurities without their isolation.[9] | Identification and quantification of unknown impurities are challenging without mass spectrometry (MS) and isolation for characterization. |
| Limitations | Lower sensitivity compared to MS detection. The wide spectral range can sometimes lead to resonance offset effects that require careful experimental setup to mitigate.[5][7] | Not all compounds are amenable to GC (volatility) or have a UV chromophore (HPLC). Matrix effects can suppress ionization in LC-MS.[7] |
Causality in Experimental Design: Why ¹⁹F qNMR Works
The success of a ¹⁹F qNMR experiment hinges on a series of deliberate choices that ensure the integrity of the quantitative data.
The Central Role of the Internal Standard: The selection of an appropriate internal standard is paramount. An ideal standard should:
-
Be of high, certified purity.[13]
-
Possess a simple ¹⁹F NMR spectrum, preferably a single sharp peak.
-
Have a chemical shift that does not overlap with any signals from the analyte or impurities.[3]
-
Be soluble in the same deuterated solvent as the analyte.[12]
-
Be chemically inert and not react with the analyte.
Commonly used internal standards for ¹⁹F qNMR include trifluoroacetic acid (TFA), 4,4'-difluorobenzophenone, and 3,5-bis(trifluoromethyl)benzoic acid.[1][8][14]
Ensuring Quantitative Acquisition: To obtain accurate integrals, the NMR data must be acquired under conditions that allow for complete relaxation of the ¹⁹F nuclei between scans. This is achieved by setting the relaxation delay (D1) to at least five times the longest spin-lattice relaxation time (T1) of any signal of interest. Failure to do so will result in signal saturation and an underestimation of the integral area for nuclei with longer T1 values.
Experimental Protocol: A Step-by-Step Guide to ¹⁹F qNMR Purity Analysis
This protocol outlines a self-validating system for the purity determination of an organofluorine compound.
1. Materials and Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
High-precision analytical balance (readability of at least 0.01 mg).
-
Volumetric flasks and pipettes.
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆).
-
Certified internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid).
-
Analyte (organofluorine compound).
2. Sample Preparation:
-
Accurate Weighing: Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial.[3] Record the exact mass.
-
Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a near 1:1 molar ratio with the analyte.[3] Record the exact mass. A 1:1 intensity ratio between the analyte and standard peaks enhances integration accuracy.[3]
-
Dissolution: Add a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent to the vial.
-
Homogenization: Ensure complete dissolution by vortexing or gentle sonication. A clear, homogeneous solution is critical for accurate results.[12]
-
Transfer: Transfer the solution to a clean, dry NMR tube.
3. NMR Data Acquisition:
-
Instrument Setup: Tune and match the fluorine probe. Lock and shim the instrument on the deuterated solvent signal.
-
T1 Measurement (Inversion-Recovery): Perform an inversion-recovery experiment to determine the T1 relaxation times for all fluorine signals of interest (analyte and internal standard). This is a critical step for ensuring quantitative accuracy.[15]
-
Quantitative ¹⁹F NMR Spectrum Acquisition:
-
Set the pulse angle to 90°.
-
Set the relaxation delay (D1) to at least 5-7 times the longest measured T1 value.[15]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).
-
Ensure the spectral width is large enough to encompass all expected fluorine signals.
-
4. Data Processing and Purity Calculation:
-
Processing: Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz) and Fourier transform the FID.[14]
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signals of the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following equation[3]:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral area
-
N = Number of fluorine nuclei giving rise to the signal
-
M = Molar mass
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Visualizing the Workflow
The following diagrams illustrate the decision-making process and the experimental workflow for ¹⁹F qNMR purity analysis.
Caption: Decision-making for selecting an analytical method.
Caption: Streamlined workflow for ¹⁹F qNMR analysis.
Conclusion: An Indispensable Tool for Modern Drug Development
¹⁹F NMR spectroscopy offers a robust, accurate, and efficient method for the purity analysis of organofluorine compounds.[8] Its ability to provide direct quantification without reliance on analyte-specific reference standards, coupled with its high selectivity and non-destructive nature, positions it as a superior choice in many scenarios, particularly in the fast-paced environment of drug discovery and early-phase development.[2] While chromatographic methods remain valuable, a thorough understanding of the strengths and weaknesses of each technique, as outlined in this guide, enables researchers to make informed decisions, ensuring the quality and integrity of their fluorinated molecules. The adoption of ¹⁹F qNMR is not merely an alternative but a strategic enhancement to the analytical toolbox for any scientist working with organofluorine compounds.
References
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. (n.d.).
- Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ChemRxiv. (n.d.).
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9).
- Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture | Request PDF - ResearchGate. (n.d.).
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. (2017, March 31).
- Quantitative NMR Spectroscopy. (n.d.).
- 19Flourine NMR. (n.d.).
- 19 F NMR as a tool in chemical biology - Beilstein Journals. (2021, January 28).
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (n.d.).
- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed. (n.d.).
- Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH. (2016, July 16).
- Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate | Analytical Chemistry - ACS Publications. (2011, October 5).
- New qNMR internal standard for pharmaceuticals and other organofluorine compounds - BIPM. (2024, February 7).
- Certified Reference Materials for ¹⁹F NMR - Sigma-Aldrich. (n.d.).
- Validation of an 19F NMR method for the detection of TFA in peptides as per current USP guidelines - Biopharma Asia. (2015, May 6).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).
- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (2024, December 5).
- Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation. (n.d.).
- Exploring ¹⁹F NMR in Drug Development - News-Medical.Net. (2026, January 20).
- Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. (n.d.).
- A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC. (n.d.).
- HPLC RT and 19 F NMR chemical shifts for authentic standards for expected biotransformation products - ResearchGate. (n.d.).
- A beginner's guide to 19F NMR and its role in drug screening - SciSpace. (2023, September 24).
- Purity by Absolute qNMR Instructions. (n.d.).
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega - ACS Publications. (2022, April 6).
- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (n.d.).
- qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software. (2025, April 13).
- Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. (n.d.).
- Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04] - BIPM. (2019, March 13).
- Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society. (n.d.).
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29).
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - Governors State University. (2014, October 27).
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Purity of Drug Substances
The therapeutic landscape has undergone a significant shift, with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly favoring the development of single-enantiomer drugs over racemic mixtures.[1][2][3][4] This preference is grounded in the stereospecific nature of pharmacology, where enantiomers of the same drug substance can exhibit vastly different efficacy, pharmacokinetic profiles, and toxicity.[3][5] Consequently, the rigorous validation of analytical methods to confirm the chiral purity of a drug substance is not merely a procedural step but a cornerstone of ensuring patient safety and product quality.
This guide provides an in-depth comparison of the primary analytical techniques and a detailed walkthrough of the method validation process, framed from the perspective of field-proven application science. We will explore the causality behind experimental design, ensuring that each protocol serves as a self-validating system, grounded in authoritative regulatory standards.
Part 1: A Comparative Overview of Core Analytical Techniques
The separation of enantiomers, which are identical in most physical properties, requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) in chromatography or a chiral selector in the background electrolyte in capillary electrophoresis.[6][7][8] The choice of technique is a critical first step, dictated by the physicochemical properties of the analyte, required sensitivity, and desired throughput.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for enantiomeric separations in the pharmaceutical industry.[1][9][10] Its versatility is derived from a vast library of commercially available CSPs, primarily polysaccharide-based (cellulose or amylose derivatives), which offer broad applicability.[8][11]
-
Principle of Separation: Chiral recognition occurs through transient diastereomeric interactions between the enantiomers and the CSP. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion complexation, leading to differential retention times.[12]
-
Causality in Method Development: Normal-phase HPLC (e.g., using hexane/alcohol mobile phases) often provides better selectivity for many compounds compared to reversed-phase.[13] The choice of alcohol modifier (e.g., isopropanol, ethanol) can significantly alter the hydrogen-bonding interactions and, therefore, the resolution between enantiomers.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, particularly for high-throughput screening and purification.[8][14] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
-
Principle of Separation: The separation mechanism is similar to normal-phase HPLC, relying on CSPs for chiral recognition. However, the use of supercritical CO2, often with a small amount of an alcohol co-solvent, results in a mobile phase with low viscosity and high diffusivity.[14][15]
-
Key Advantages: This translates to significantly faster separations (3-5 times faster than HPLC), lower backpressure, and a drastic reduction in organic solvent consumption, making it a "greener" and more cost-effective technique.[13][15]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is particularly well-suited for polar and charged compounds.[16][17] It represents a valuable alternative to chromatographic methods, offering high resolving power and minimal sample and reagent consumption.[6][7]
-
Principle of Separation: Enantiomeric separation is achieved by adding a chiral selector (CS), most commonly a cyclodextrin derivative, to the background electrolyte.[6][18] The enantiomers form transient diastereomeric complexes with the CS, which have different effective electrophoretic mobilities, leading to their separation.[6]
-
Niche Applications: CE excels in situations where only minute amounts of sample are available and can often resolve enantiomers that are challenging to separate by HPLC or SFC.
Data Presentation: Performance Comparison of Chiral HPLC and Chiral SFC
The following table summarizes typical performance data for the two most common techniques in a chiral purity assay.
| Performance Parameter | Chiral HPLC | Chiral SFC | Key Considerations |
| Resolution (Rs) | > 1.5 | > 1.5 | A resolution of at least 1.5 is desired for baseline separation. SFC can often achieve superior resolution in shorter times.[13] |
| Analysis Time | 10 - 30 min | 2 - 10 min | SFC's low-viscosity mobile phase allows for higher flow rates and faster analysis.[14] |
| Solvent Consumption | High | Low | SFC primarily uses CO2, significantly reducing organic solvent waste.[8] |
| Precision (%RSD) | Major Enantiomer: ≤ 5% Minor Enantiomer: ≤ 20% | Major Enantiomer: ≤ 5% Minor Enantiomer: ≤ 20% | Precision targets are method-dependent; RSD values tend to be higher for the minor enantiomer near the quantitation limit.[13][19] |
| Throughput | Moderate | High | Faster run times and quicker column equilibration make SFC ideal for high-throughput screening. |
Mandatory Visualization: Comparison of Chiral Separation Techniques
Caption: Comparison of primary analytical techniques for chiral purity.
Part 2: The Validation Framework for Chiral Purity Methods
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[20] The International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures," provides the globally accepted framework for this process.[21][22][23] For a chiral purity method, the undesired enantiomer is treated as a specific impurity.[19][24]
Mandatory Visualization: General Workflow for Method Validation
Caption: A typical workflow for analytical method validation.
Part 3: A Deep Dive into Validation Parameters
The following sections detail the core validation parameters required for a chiral purity method, complete with the scientific rationale and step-by-step protocols.
Specificity
Expertise & Causality: Specificity demonstrates that the method can unambiguously assess the desired enantiomer in the presence of components that may be expected to be present, namely its counter-enantiomer, excipients, and degradation products.[22][25] This is the most critical parameter for a purity method, as it proves the analytical signal is solely from the analyte of interest.
Experimental Protocol:
-
Prepare Solutions:
-
A diluent/mobile phase blank.
-
A solution of the drug substance containing the desired enantiomer.
-
A solution of the pure "undesired" enantiomer.
-
A 50:50 racemic mixture of the enantiomers.
-
A placebo solution (containing all formulation excipients without the drug substance).
-
A spiked sample, where the drug substance is spiked with a known amount of the undesired enantiomer.
-
-
Analysis: Inject each solution into the chromatograph.
-
Acceptance Criteria:
-
The blank and placebo injections must show no significant peaks at the retention times of either enantiomer.
-
The primary peak in the drug substance sample should correspond to the desired enantiomer.
-
The method must demonstrate baseline resolution (Rs > 1.5) between the two enantiomer peaks in the racemic and spiked samples.[11]
-
Linearity and Range
Expertise & Causality: Linearity establishes a proportional relationship between the concentration of the undesired enantiomer and the analytical signal over a specified range.[25] This is essential for accurate quantitation. The range is the interval over which the method is confirmed to be linear, accurate, and precise. For an impurity method, this range must span from the limit of quantitation (LOQ) to at least 120% of the specification limit.[25]
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five standard solutions of the undesired enantiomer by spiking it into the desired enantiomer. Concentrations should span from the LOQ to 120% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 0.6%).
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the mean peak area response against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm linearity.
-
Data Presentation: Example Linearity Data for Undesired Enantiomer
| Level | Concentration (% of Nominal) | Mean Peak Area | Correlation Coefficient (r²) |
| 1 | LOQ (e.g., 0.1%) | 15,230 | \multirow{5}{*}{0.9995} |
| 2 | 50% (0.25%) | 37,890 | |
| 3 | 80% (0.4%) | 60,110 | |
| 4 | 100% (0.5%) | 75,450 | |
| 5 | 120% (0.6%) | 90,870 |
Accuracy
Expertise & Causality: Accuracy measures the closeness of the test results to the true value.[22] For a chiral purity method, it is determined by spiking the drug substance with known amounts of the undesired enantiomer and calculating the percent recovery. This confirms that the method can correctly quantify the level of the chiral impurity.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples of the drug substance spiked with the undesired enantiomer at a minimum of three concentration levels within the specified range (e.g., LOQ, 100%, and 120% of the specification limit).
-
Analysis: Analyze each spiked sample in triplicate.
-
Calculation: Calculate the percent recovery at each level using the formula: (Measured Amount / Spiked Amount) * 100.
Data Presentation: Example Accuracy (Recovery) Data
| Spike Level (% of Specification) | Theoretical Conc. (%) | Measured Conc. (%) (n=3) | Mean Recovery (%) | %RSD |
| LOQ | 0.10 | 0.102 | 102.0 | 1.8 |
| 100% | 0.50 | 0.495 | 99.0 | 1.1 |
| 120% | 0.60 | 0.606 | 101.0 | 0.9 |
| Acceptance Criteria | 90.0% - 110.0% | ≤ 5.0% |
Precision
Expertise & Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[26] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval under the same operating conditions.
-
Intermediate Precision: Assesses variations within a laboratory, such as different days, different analysts, or different equipment.
Experimental Protocol:
-
Prepare Samples: Prepare six independent samples of the drug substance spiked with the undesired enantiomer at 100% of the specification limit.
-
Analysis (Repeatability): One analyst analyzes all six samples on the same day using the same instrument.
-
Analysis (Intermediate Precision): A second analyst analyzes a fresh set of six samples on a different day or using a different instrument.
-
Calculation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both sets of analyses.
Data Presentation: Example Precision Data
| Parameter | Analyst 1 / Day 1 (% Impurity) | Analyst 2 / Day 2 (% Impurity) | Acceptance Criteria |
| Mean | 0.502 | 0.498 | N/A |
| Std. Dev. | 0.008 | 0.010 | N/A |
| %RSD | 1.6% | 2.0% | ≤ 10% |
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
Expertise & Causality:
-
LOQ: The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[25] This is a critical parameter for any impurity method.
-
LOD: The lowest amount of the undesired enantiomer that can be detected but not necessarily quantified.[25]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine LOD: Inject solutions with decreasing concentrations of the undesired enantiomer. The LOD is generally accepted as the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
Determine LOQ: The LOQ is the concentration that yields an S/N ratio of approximately 10:1.
-
Confirmation: The precision (%RSD) at the LOQ should be evaluated and is typically required to be ≤ 20%.[19]
Robustness
Expertise & Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[21] This provides an indication of its reliability during normal usage. Demonstrating robustness early can prevent problems during method transfer to other labs.
Experimental Protocol:
-
Identify Parameters: Select critical method parameters to vary, such as:
-
Flow rate (e.g., ±10%)
-
Column temperature (e.g., ±5°C)
-
Mobile phase composition (e.g., ±2% of the organic modifier)
-
-
Analysis: Analyze a suitable sample (e.g., a system suitability solution or a spiked sample) under each modified condition.
-
Evaluation: Assess the impact on key system suitability parameters, such as resolution, retention time, and tailing factor.
Data Presentation: Example Robustness Data
| Parameter Varied | Value | Resolution (Rs) | Tailing Factor | % Impurity Result |
| Baseline | N/A | 2.8 | 1.2 | 0.49% |
| Flow Rate | +10% | 2.6 | 1.2 | 0.50% |
| -10% | 3.0 | 1.3 | 0.48% | |
| Temperature | +5°C | 2.5 | 1.1 | 0.49% |
| -5°C | 3.1 | 1.2 | 0.49% | |
| Acceptance Criteria | Rs > 2.0 | Tf < 1.5 | Result within ±0.1% of baseline |
Conclusion
The validation of an analytical method for chiral purity is a systematic and evidence-based process that underpins the quality and safety of modern pharmaceuticals. By leveraging the strengths of advanced separation techniques like HPLC and SFC and adhering to the rigorous framework of ICH Q2(R2), scientists can develop robust, reliable, and defensible methods. This guide has aimed to provide not just the protocols, but the scientific causality behind them, empowering researchers to execute method validation with confidence and integrity.
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An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
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A Comparative Guide to (R)- and (S)-1,1,1-Trifluoro-2-butylamine in Biological Systems: A Framework for Enantioselective Investigation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its biological activity, pharmacokinetic profile, and potential for therapeutic success. The introduction of fluorine and, more specifically, the trifluoromethyl group, has become a cornerstone of medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive framework for comparing the enantiomers of 1,1,1-Trifluoro-2-butylamine, (R)- and (S)-isomers, within biological systems. While direct comparative data for these specific enantiomers is not extensively available in the public domain, this document will equip researchers with the foundational knowledge, experimental protocols, and analytical strategies necessary to conduct a thorough and meaningful comparison.
The Significance of Stereoisomerism in Drug Design
Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit distinct pharmacological and toxicological profiles.[3] Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[4] Therefore, the early characterization of individual enantiomers is a critical step in drug development, a principle underscored by regulatory agencies like the FDA.
The trifluoroethylamine moiety is of particular interest as it can serve as a bioisostere for an amide group, offering increased metabolic stability.[2][5] The stereochemical identity of α-trifluoromethyl amines has significant consequences for a compound's potency and overall properties.[2]
Hypothetical Comparative Analysis: What to Expect
Based on the established principles of stereopharmacology, we can anticipate potential differences between (R)- and (S)-1,1,1-Trifluoro-2-butylamine in several key areas. The following table outlines hypothetical data points that would be crucial to generate in a comparative study.
| Parameter | (R)-1,1,1-Trifluoro-2-butylamine | (S)-1,1,1-Trifluoro-2-butylamine | Rationale for Potential Differences |
| Target Binding Affinity (Ki) | Lower Ki (Higher Affinity) | Higher Ki (Lower Affinity) | The three-dimensional arrangement of atoms in each enantiomer can lead to differential interactions with the chiral binding pocket of a target protein (e.g., an enzyme or receptor).[6] One enantiomer may form more favorable interactions, such as hydrogen bonds or hydrophobic contacts, resulting in a stronger binding affinity. |
| In Vitro Potency (IC50/EC50) | Lower Value | Higher Value | A higher binding affinity for the target is often correlated with greater potency in functional assays. The enantiomer that binds more tightly is likely to inhibit or activate the target at a lower concentration. |
| Metabolic Stability (t½ in Liver Microsomes) | Longer Half-life | Shorter Half-life | Metabolic enzymes, such as Cytochrome P450s, are chiral and can exhibit stereoselective metabolism.[7] One enantiomer may be a preferred substrate for a particular metabolic enzyme, leading to its faster clearance. |
| Pharmacokinetic Profile (AUC in vivo) | Higher Area Under the Curve | Lower Area Under the Curve | Differences in metabolic stability and plasma protein binding can lead to significant variations in the in vivo exposure of each enantiomer.[8] |
| Toxicity (LD50 or other toxicity endpoint) | Higher Value (Less Toxic) | Lower Value (More Toxic) | The "inactive" or less active enantiomer (distomer) is not always benign. It may interact with other biological targets, leading to off-target effects and toxicity. |
Experimental Protocols for Comparative Analysis
To generate the data outlined above, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers investigating the differential biological activities of (R)- and (S)-1,1,1-Trifluoro-2-butylamine.
Chiral Separation and Analysis
Prior to any biological evaluation, it is essential to have a robust analytical method to separate and quantify the individual enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for this purpose.[9][10]
Protocol: Chiral HPLC Method Development
-
Column Selection: Screen a variety of commercially available chiral stationary phases. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of amine-containing compounds.[9]
-
Mobile Phase Optimization:
-
Normal Phase: A typical mobile phase would consist of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
Reversed Phase: A mobile phase of acetonitrile or methanol with an aqueous buffer is used.
-
-
Detection: UV detection is commonly used if the molecule possesses a chromophore. If not, coupling the HPLC system to a mass spectrometer (LC-MS) provides high sensitivity and selectivity.[3]
-
Method Validation: Once a suitable separation is achieved, the method should be validated for linearity, accuracy, precision, and limit of quantification according to established guidelines.
Diagram: Chiral Separation Workflow
Caption: Workflow for developing a chiral HPLC method.
Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.[11]
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A radiolabeled ligand known to bind to the target with high affinity.
-
Assay buffer.
-
(R)- and (S)-1,1,1-Trifluoro-2-butylamine solutions at various concentrations.
-
-
Assay Procedure:
-
In a multi-well plate, combine the receptor preparation, radioligand (at a fixed concentration), and varying concentrations of the test enantiomer or a known competing ligand (for positive control).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Diagram: Receptor Binding Assay Principle
Caption: Principle of a competitive radioligand binding assay.
In Vitro Metabolic Stability Assay
Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes and are commonly used to assess the metabolic stability of new chemical entities.[7]
Protocol: Metabolic Stability in Liver Microsomes
-
Preparation of Incubation Mixture:
-
Thaw pooled human or rat liver microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test enantiomer (at a low concentration, e.g., 1 µM), and microsomes.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (a necessary cofactor for many metabolic enzymes).
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using the validated chiral LC-MS method to determine the concentration of the parent enantiomer remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Diagram: In Vitro Metabolism Workflow
Caption: Workflow for assessing metabolic stability.
Conclusion and Future Directions
The comparison of (R)- and (S)-1,1,1-Trifluoro-2-butylamine in biological systems is a critical endeavor for any research program considering these molecules for further development. While direct comparative data is currently sparse, the principles of stereopharmacology strongly suggest that significant differences in their biological properties are likely to exist. By employing the experimental frameworks detailed in this guide, researchers can systematically generate the necessary data to elucidate the enantioselective profile of these compounds. A thorough understanding of the differential effects of each enantiomer will enable a more informed selection of the optimal candidate for progression, ultimately leading to safer and more effective therapeutic agents. The future of drug development lies in the precise understanding and application of molecular properties, with chirality being at the forefront.
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Zuev, D., Michne, J. A., Pin, S. S., Zhang, J., Taber, M. T., & Dubowchik, G. M. (2005). Optimization of CRF1R binding affinity of 2-(2,4,6-trichlorophenyl)-4-trifluoromethyl-5-aminomethylthiazoles through rapid and selective parallel synthesis. Bioorganic & Medicinal Chemistry Letters, 15(2), 431–434. [Link]
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Fustero, S., & del Pozo, C. (2004). Chemoenzymatic synthesis and binding affinity of novel (R)- and (S)-3-aminomethyl-1-tetralones, potential atypical antipsychotics. Bioorganic & Medicinal Chemistry Letters, 14(3), 585–589. [Link]
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Meanwell, N. A. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Medicinal Chemistry Letters, 9(9), 894-899. [Link]
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Matoba, M., et al. (2010). Enantioselective Synthesis of Trifluoromethyl-Substituted 2-Isoxazolines: Asymmetric Hydroxylamine/Enone Cascade Reaction. Angewandte Chemie International Edition, 49(33), 5762-5766. [Link]
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Kwon, Y. W., & Triggle, D. J. (1991). Chiral aspects of drug action at ion channels: a commentary on the stereoselectivity of drug actions at voltage-gated ion channels with particular reference to verapamil actions at the Ca2+ channel. Chirality, 3(5), 393–404. [Link]
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Dalton, J. T., et al. (2007). Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry, 50(22), 5403-5411. [Link]
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Palkó, M., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8116. [Link]
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Assessing the enantiomeric purity of active substances in pre-clinical studies
In the landscape of pre-clinical drug development, the stereochemistry of a therapeutic candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit profound differences in their biological activity.[1][2][3] The thalidomide tragedy of the 1960s serves as a stark reminder of this, where one enantiomer was therapeutic while the other was teratogenic.[4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the thorough characterization of the stereoisomeric composition of any new drug substance early in its development.[2][5][6][7] This guide provides a comparative analysis of key analytical techniques for assessing enantiomeric purity, offering insights into their underlying principles, practical applications, and respective advantages and limitations to empower researchers in making informed decisions.
The Imperative of Enantiomeric Purity Assessment
The differential interaction of enantiomers with the chiral environment of the human body—comprised of chiral proteins, enzymes, and receptors—necessitates their separation and individual evaluation.[2][8] One enantiomer may be the active therapeutic agent (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[2] Therefore, establishing the enantiomeric purity of an active pharmaceutical ingredient (API) is a cornerstone of pre-clinical safety and efficacy assessment. This involves not only quantifying the desired enantiomer but also detecting and quantifying the unwanted enantiomer as an impurity.[9][10]
A Comparative Overview of Analytical Techniques
A variety of analytical methods are available to determine enantiomeric excess (ee) and absolute configuration. The choice of technique depends on several factors, including the stage of drug development, the physicochemical properties of the analyte, and the required level of sensitivity and accuracy. This guide will focus on the most prevalent and powerful techniques employed in pre-clinical settings: Chiral Chromatography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).
Chiral Chromatography: The Workhorse of Enantioseparation
Chiral chromatography is the most widely used technique for separating and quantifying enantiomers due to its high resolution, sensitivity, and versatility.[4][8][11] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).[8][11]
a) High-Performance Liquid Chromatography (HPLC)
Chiral HPLC has long been the gold standard for enantiomeric purity analysis.[8] It can be applied in normal-phase, reverse-phase, and other modes, offering flexibility for a wide range of pharmaceutical compounds.
b) Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative and, in many cases, a superior technique to HPLC for chiral separations.[12][13][14] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[12][14]
Key Advantages of SFC over HPLC:
-
Speed: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher throughput.[12]
-
Greener Chemistry: SFC significantly reduces the consumption of toxic organic solvents, aligning with green chemistry principles.[12]
-
Efficiency: It often provides better resolution and higher efficiency compared to HPLC.[12][14]
Workflow for Chiral Method Development in Chromatography
Caption: A generalized workflow for developing a chiral separation method.
| Feature | Chiral HPLC | Chiral SFC |
| Principle | Differential partitioning between a liquid mobile phase and a chiral stationary phase. | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase. |
| Speed | Slower analysis times. | Typically 3-5 times faster than HPLC. |
| Solvent Consumption | High consumption of organic solvents. | Significantly lower organic solvent usage.[12][14] |
| Resolution | Good resolution for a wide range of compounds. | Often provides superior resolution and efficiency.[14] |
| Cost | Lower initial instrument cost. | Higher initial instrument cost, but lower operational costs due to reduced solvent usage. |
| Environmental Impact | Higher environmental impact due to solvent waste. | Greener alternative with less hazardous waste.[12] |
Experimental Protocol: Chiral SFC for Enantiomeric Purity
-
System Preparation:
-
Ensure the SFC system is clean and equilibrated.
-
Select an appropriate chiral stationary phase (CSP) column based on the analyte's structure.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent at a known concentration.
-
-
Method Parameters:
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol).
-
Flow Rate: Set an appropriate flow rate (e.g., 2-5 mL/min).
-
Back Pressure: Maintain a constant back pressure (e.g., 150 bar).[15]
-
Column Temperature: Control the column temperature (e.g., 35-40°C).[15]
-
Detection: Use a UV detector at an appropriate wavelength or a mass spectrometer.
-
-
Data Acquisition and Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to each enantiomer.
-
Integrate the peak areas to calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Quantitation
NMR spectroscopy is a highly accurate and reliable method for determining enantiomeric excess.[16][17] Since enantiomers have identical NMR spectra in an achiral environment, the use of a chiral auxiliary is necessary to induce diastereomeric differentiation.[17]
Methods for Inducing Diastereomeric Differentiation:
-
Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the analyte to form covalent diastereomeric adducts, which exhibit distinct NMR signals.[17]
-
Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte, leading to different chemical shifts for the enantiomers.[16][17]
Logical Flow for Enantiomeric Excess Determination by NMR
Caption: The logical process for determining enantiomeric excess using NMR spectroscopy.
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |
| Interaction | Covalent bond formation.[17] | Non-covalent complexation.[17] |
| Sample Recovery | Difficult, as the analyte is chemically modified. | Easy, as the interaction is reversible. |
| Reaction Conditions | May require specific reaction conditions and purification. | Simple mixing of the analyte and CSA. |
| Signal Separation | Often larger chemical shift differences. | May result in smaller, but still quantifiable, chemical shift differences. |
| Applicability | Requires a reactive functional group on the analyte. | Applicable to a broader range of compounds. |
Experimental Protocol: Determination of Enantiomeric Excess by ¹H NMR using a Chiral Solvating Agent
-
Reference Spectrum:
-
Dissolve a known amount of the analyte in a deuterated solvent and acquire a standard ¹H NMR spectrum.
-
-
Sample Preparation with CSA:
-
To the same NMR tube, add a specific amount of a suitable chiral solvating agent.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum of the mixture.
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
-
Calculation:
-
Calculate the enantiomeric excess using the integrated areas of the two signals.
-
Vibrational Circular Dichroism (VCD): Determining Absolute Configuration
VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[18][19] It provides information about the absolute configuration of a molecule, which is a crucial piece of information in drug development.[1][3] VCD has gained momentum as a powerful alternative to the traditional gold standard, X-ray crystallography, especially when obtaining high-quality single crystals is challenging.[1][20]
The principle of VCD lies in comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio or density functional theory (DFT) calculations for a known enantiomer.[1][18] Agreement in the sign and relative intensity of the major bands confirms the absolute configuration.[1]
VCD Application Workflow
Caption: Workflow for determining absolute configuration using VCD spectroscopy.
| Technique | Principle | Primary Application | Advantages | Limitations |
| VCD | Differential absorption of left and right circularly polarized IR light.[18][19] | Determination of absolute configuration.[1][3] | Non-destructive; applicable to solutions, liquids, and solids; does not require crystallization.[1][20] | Can be challenging for highly flexible molecules; requires computational resources.[1] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Determination of absolute configuration and 3D structure. | Provides unambiguous structural information. | Requires a high-quality single crystal, which can be difficult to obtain.[1] |
Conclusion: An Integrated Approach to Enantiomeric Purity Assessment
The assessment of enantiomeric purity is a non-negotiable aspect of pre-clinical drug development. While chiral chromatography, particularly SFC, stands out for its speed, efficiency, and green credentials in enantioseparation and quantification, NMR spectroscopy offers a robust and accurate method for determining enantiomeric excess without the need for chromatographic separation. For the unambiguous determination of absolute configuration, VCD provides a powerful and often more accessible alternative to X-ray crystallography.
Ultimately, a multi-faceted approach, leveraging the strengths of each technique, will provide the most comprehensive and reliable characterization of a chiral drug candidate. This ensures not only compliance with regulatory expectations but also a deeper understanding of the molecule's properties, paving the way for the development of safer and more effective medicines.
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A Senior Application Scientist's Guide: Trifluoromethylated Amines vs. Non-Fluorinated Analogs in Drug Design
In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Among the myriad of chemical tools at a medicinal chemist's disposal, the introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, has become a cornerstone strategy.[1] This guide provides an in-depth comparison between trifluoromethylated amines and their non-fluorinated counterparts, elucidating the profound impact of this substitution on key drug-like properties. We will explore the causality behind these changes and provide validated experimental protocols for their assessment.
Part 1: The Physicochemical Transformation: pKa and Lipophilicity
The introduction of a trifluoromethyl group adjacent to an amine nitrogen atom instigates a dramatic shift in its fundamental physicochemical properties due to the intense electron-withdrawing inductive effect of the three fluorine atoms.[2][3]
Basicity (pKa): A Controlled Suppression
The most predictable consequence of α-trifluoromethylation is a significant reduction in the basicity of the amine. The strong inductive effect of the CF₃ group pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This results in a substantial decrease in the pKa of the conjugate acid.[4]
Why This Matters: In drug design, amine basicity is a double-edged sword. While a basic amine can form crucial salt-bridge interactions with a target protein and improve aqueous solubility, high basicity (pKa > 8) can also lead to off-target effects (e.g., hERG channel inhibition), rapid clearance, and poor membrane permeability. By lowering the pKa, trifluoromethylation can mitigate these liabilities, transforming a problematic lead into a viable candidate.[5]
Lipophilicity (LogP): A Context-Dependent Shift
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical determinant of absorption, distribution, and metabolism. While the trifluoromethyl group itself is considered highly lipophilic (Hansch π value of +0.88), its effect on the overall lipophilicity of a molecule is not always straightforward.[6] The reduction in basicity means that at physiological pH (7.4), a larger fraction of the trifluoromethylated amine will exist in its neutral, more lipophilic form compared to its more basic, protonated non-fluorinated analog. However, the strong inductive effect can also influence the hydrogen bonding capabilities of nearby functional groups, which can sometimes lead to a decrease in lipophilicity.[7]
Table 1: Comparative Physicochemical Properties
| Property | Non-Fluorinated Amine (R-CH₂-NH₂) | Trifluoromethylated Amine (R-CF₂-NH₂) | Rationale for Change |
| pKa (Conjugate Acid) | ~10.5 | ~5-6 | The potent electron-withdrawing CF₃ group destabilizes the protonated form, making the amine significantly less basic.[4] |
| LogP | Variable | Generally Increased | The CF₃ group is intrinsically lipophilic, and the lower pKa increases the population of the neutral, more membrane-permeant species at physiological pH.[6] |
| Calculated LogD at pH 7.4 | Lower | Higher | Due to the significant pKa drop, the trifluoromethylated amine is predominantly in its neutral form at pH 7.4, leading to a higher distribution coefficient. |
Part 2: The Pharmacokinetic Advantage: Enhancing Metabolic Stability
One of the most celebrated applications of the trifluoromethyl group is its role as a "metabolic blocker."[8] The liver is the primary site of drug metabolism, where Cytochrome P450 (CYP) enzymes often catalyze oxidative reactions on carbon atoms adjacent to amines.[9]
The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond.[6] This high energy barrier makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by CYP enzymes.[10][11] By replacing a metabolically susceptible methyl or methylene group with a CF₃ group, chemists can effectively shield the molecule from degradation, a strategy that has proven successful in numerous approved drugs.[8]
Why This Matters: Enhancing metabolic stability directly leads to a longer drug half-life, reduced clearance, and improved oral bioavailability.[10] This can mean lower, less frequent dosing for patients and a more predictable and sustained therapeutic effect.
Caption: Metabolic blocking effect of the trifluoromethyl group.
Part 3: The Pharmacodynamic Impact: Modulating Target Interactions
The introduction of a trifluoromethyl group can also profoundly influence how a drug binds to its biological target. The unique electronic and steric properties of the CF₃ group can lead to enhanced binding affinity and selectivity.[6]
-
Enhanced Hydrophobic Interactions: The lipophilic nature of the CF₃ group can promote stronger binding in hydrophobic pockets of a protein target.[2]
-
Electrostatic Interactions: The high electronegativity of the fluorine atoms creates a strong dipole moment, which can engage in favorable electrostatic or dipole-dipole interactions within the binding site.[10]
-
Altered Conformation: Being bulkier than a methyl group, the CF₃ group can influence the preferred conformation of the drug molecule, potentially locking it into a more bioactive shape for optimal target engagement.
A prime example is the antidepressant Fluoxetine (Prozac) , where the trifluoromethyl group on the phenoxy ring is crucial for its selective serotonin reuptake inhibitor activity.[12]
Part 4: Experimental Protocols for Comparative Analysis
To empirically validate the theoretical advantages of trifluoromethylation, rigorous experimental assessment is necessary. The following protocols are designed to be self-validating systems for comparing fluorinated and non-fluorinated analogs.
Experimental Protocol 1: Determination of pKa by Potentiometric Titration
This protocol determines the ionization constant by measuring pH changes during titration with an acid or base.
Causality: The inflection point of the resulting titration curve corresponds to the pH at which 50% of the amine is protonated, which by definition is the pKa.[13] Including a known standard validates the instrument calibration and method.
Methodology:
-
Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[13]
-
Sample Preparation: Prepare 1 mM solutions of the test compounds (fluorinated and non-fluorinated analogs) and a known standard amine in deionized water. If solubility is an issue, a co-solvent like methanol can be used, but results will need to be extrapolated back to aqueous conditions.
-
Titration Setup: Place 20 mL of the sample solution in a jacketed vessel maintained at 25°C. Purge with nitrogen to remove dissolved CO₂.[13]
-
Titration: For an amine, titrate the solution by adding 0.01 M HCl in precise, small increments (e.g., 10 µL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which can be determined from the midpoint of the buffer region on the titration curve.[13]
Caption: Experimental workflow for pKa determination.
Experimental Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate at which a compound is metabolized by liver enzymes, providing key parameters like half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[14]
Causality: Liver microsomes contain a high concentration of CYP enzymes.[9] By incubating the compound with microsomes and an essential cofactor (NADPH), we simulate hepatic metabolism. The rate of disappearance of the parent compound is a direct measure of its metabolic lability.[15][16] High and low clearance controls (e.g., Dextromethorphan and Warfarin) are included to ensure the microsomal batch is active and the assay is performing as expected.[15]
Methodology:
-
Reagent Preparation:
-
Test Compounds: Prepare 1 µM working solutions of the fluorinated and non-fluorinated analogs, as well as positive controls (high/low clearance), in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to 0.5 mg/mL in the same buffer.[9]
-
Cofactor: Prepare an NADPH regenerating system solution. This is crucial for sustaining the activity of CYP enzymes over the incubation period.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution to the wells.
-
Add the test compound working solutions and pre-incubate the plate at 37°C for 10 minutes.[17]
-
Initiate the reaction by adding the NADPH solution. This is the T=0 time point for a separate set of wells where the reaction is immediately stopped.
-
-
Time Points & Reaction Quenching:
-
Sample Processing & Analysis:
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[14]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of this line gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) = (0.693 / t₁/₂) / (microsomal protein concentration).
-
Table 2: Expected Comparative Metabolic Stability Data
| Parameter | Drug without CF₃ Group | Drug with CF₃ Group | Rationale for Change |
| Half-life (t₁/₂) in vitro | Shorter | Longer | The C-F bond is resistant to CYP-mediated oxidation, reducing the rate of metabolism and slowing the clearance of the parent drug.[8] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking a primary metabolic pathway significantly reduces this value.[8] |
Conclusion: A Strategic Tool for Drug Optimization
The strategic incorporation of a trifluoromethyl group is a powerful and proven tactic in medicinal chemistry. By profoundly altering the physicochemical and metabolic properties of an amine, it offers a rational approach to overcoming common liabilities in drug development. The reduction in basicity can improve a compound's safety profile and permeability, while the enhancement in metabolic stability can lead to a superior pharmacokinetic profile. However, it is not a universal solution. The impact on lipophilicity and target binding must be empirically evaluated for each new molecular scaffold. By employing the robust experimental protocols outlined here, researchers can make informed decisions, rationally designing molecules that are not only potent but also possess the drug-like properties necessary for clinical success.
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A Senior Application Scientist's Guide to Quantifying Enantiomeric Excess of Enantioisotopomers
For researchers, synthetic chemists, and professionals in drug development, the precise quantification of enantiomeric excess (ee) is a cornerstone of ensuring product safety, efficacy, and quality. The challenge intensifies when dealing with enantioisotopomers—molecules that are chiral solely due to isotopic substitution. Since these molecules are chemically identical, traditional chiral analysis methods that rely on differential chemical interactions often fall short.
This guide provides an in-depth comparison of modern analytical techniques for quantifying the enantiomeric excess of enantioisotopomers, with a primary focus on the emergent power of rotational spectroscopy. We will delve into the fundamental principles, provide actionable experimental protocols, and present a clear-eyed comparison of the available methodologies to equip you with the knowledge to select the optimal approach for your research.
The Unique Challenge of Enantioisotopomers
Enantioisotopomers present a formidable analytical challenge. The substitution of an atom with one of its isotopes (e.g., hydrogen with deuterium) can create a stereogenic center. However, the physical and chemical properties of these enantiomeric pairs are nearly identical, rendering many standard analytical techniques insufficient for their characterization and quantification.[1] Traditional methods like chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents often struggle to resolve these subtle differences, necessitating innovative approaches.[1]
Rotational Spectroscopy: A New Paradigm in Chiral Analysis
Molecular Rotational Resonance (MRR) spectroscopy, a gas-phase technique, has emerged as a powerful and versatile tool for the analysis of enantioisotopomers.[1] Unlike other spectroscopic methods, rotational spectroscopy directly probes the mass distribution of a molecule through its moments of inertia.[2] Each unique molecular geometry possesses a distinct set of rotational constants, providing an unambiguous fingerprint for identification without the need for reference standards.[1]
Since enantiomers have identical moments of inertia, direct differentiation is not possible. However, two primary techniques in rotational spectroscopy elegantly overcome this limitation: Chiral Tagging and Microwave Three-Wave Mixing (M3WM) .
Chiral Tag Rotational Spectroscopy
This technique is analogous to chiral derivatization in NMR or chromatography but operates through non-covalent interactions in the gas phase.[1][3] An enantiopure "chiral tag" molecule is introduced with the analyte. This tag forms weakly bound diastereomeric complexes with each enantiomer of the analyte. These newly formed diastereomers have different three-dimensional structures and, therefore, distinct and measurable rotational spectra.[4][5]
The key advantage here is the non-covalent nature of the interaction, which completely eliminates the risk of racemization during sample preparation—a significant concern with chemical derivatization methods.[3][6] By comparing the relative intensities of the rotational transitions for the two diastereomeric complexes, a precise and quantitative determination of the enantiomeric excess can be achieved.[4][7]
The process involves introducing the analyte and a chiral tag into a supersonic expansion, where the low temperatures promote the formation of the diastereomeric complexes. A broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer is then used to acquire the rotational spectrum.
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A Senior Application Scientist's Guide to Diastereoselectivity in Nucleophilic Additions to Chiral Imines
For the discerning researcher in organic synthesis and drug development, the stereocontrolled formation of carbon-nitrogen bonds is a cornerstone of molecular design. The addition of nucleophiles to chiral imines stands as a powerful and versatile strategy for the asymmetric synthesis of amines, a motif prevalent in a vast array of pharmaceuticals and natural products. This guide provides an in-depth analysis of the factors governing diastereoselectivity in these critical reactions, offering a comparative overview of common nucleophiles and the chiral auxiliaries that orchestrate their stereochemical fate. We will delve into the mechanistic underpinnings of stereocontrol, present supporting experimental data, and provide detailed protocols to empower you to achieve your desired stereochemical outcomes with precision and confidence.
The Stereochemical Blueprint: Understanding the Models of Diastereoselection
The predictability of a diastereoselective reaction is paramount. Two primary models, the Felkin-Anh and the Cram-chelation models, provide a robust framework for rationalizing and predicting the stereochemical course of nucleophilic additions to chiral imines, particularly those with a stereocenter alpha to the imine carbon.
The Felkin-Anh Model: A Steric and Electronic Rationale
The Felkin-Anh model generally predicts the outcome for non-chelating systems. It posits that the largest substituent at the alpha-stereocenter orients itself perpendicular to the plane of the imine bond to minimize steric interactions with the incoming nucleophile. The nucleophile then attacks the imine carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the less hindered face.
Caption: The Felkin-Anh model for nucleophilic addition to a chiral imine.
The Cram-Chelation Model: When Coordination is Key
In the presence of a chelating group (e.g., an alkoxy or amino group) on the alpha-stereocenter and a suitable Lewis acidic metal from the nucleophilic reagent (like Mg in Grignard reagents or Zn in organozinc reagents), the Cram-chelation model often prevails. The metal coordinates to both the imine nitrogen and the chelating heteroatom, forming a rigid five-membered ring. This conformation locks the substrate, and the nucleophile attacks from the less sterically encumbered face. Notably, the stereochemical outcome predicted by the Cram-chelation model is often opposite to that predicted by the Felkin-Anh model.
Caption: The Cram-chelation model, illustrating the rigid, metal-coordinated intermediate.
The Power of the Auxiliary: A Comparative Analysis of Chiral N-Sulfinyl Imines
While substrate-controlled diastereoselection is effective, the use of chiral auxiliaries attached to the imine nitrogen offers a more general and often more highly selective approach. Among the most successful and widely utilized are the N-tert-butanesulfinyl imines, developed by Ellman.[1][2] The chiral sulfinyl group activates the imine towards nucleophilic attack and provides a powerful stereodirecting element.[1][2]
Performance Comparison of Nucleophiles with N-tert-Butanesulfinyl Imines
The choice of nucleophile is critical in determining both the yield and the diastereoselectivity of the addition. Below is a comparative summary of common organometallic reagents.
| Nucleophile Class | Typical Reagent | Metal (M) | General Diastereoselectivity | Key Considerations |
| Grignard Reagents | R-MgBr | Mg | Generally High to Excellent | Often follows a chelation-controlled pathway, leading to high diastereomeric ratios (d.r.).[1][2] Solvent choice can be critical. |
| Organolithium Reagents | R-Li | Li | Moderate to High | Diastereoselectivity can be more variable than with Grignard reagents and is highly dependent on the substrate and solvent.[1] In some cases, a reversal of selectivity compared to Grignard reagents is observed. |
| Organozinc Reagents | R₂Zn | Zn | High to Excellent | Often used in the presence of a Lewis acid. Can provide excellent diastereoselectivity, sometimes complementary to Grignard reagents. |
| Allylic Organometallics | Allyl-M | In, Zn, B | High to Excellent | The metal and substituents on the allyl group influence the transition state geometry and, consequently, the diastereoselectivity.[3] |
| Enolates | Lithium or Zinc enolates | Li, Zn | Good to High | The geometry of the enolate (E or Z) can play a significant role in determining the stereochemical outcome. |
Disclaimer: The diastereoselectivities are generalizations, and actual results will vary based on the specific substrates, nucleophiles, and reaction conditions.
Experimental Data: A Closer Look at Performance
The following tables present a selection of experimental data from the literature to illustrate the performance of different nucleophiles in additions to chiral N-tert-butanesulfinyl imines.
Table 1: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Imines
| Entry | Aldehyde (R¹) | Grignard Reagent (R²) | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Ph | MeMgBr | THF | 95 | >99:1 | Ellman, J. A. et al. |
| 2 | Ph | EtMgBr | THF | 96 | >99:1 | Ellman, J. A. et al. |
| 3 | i-Pr | PhMgBr | Toluene | 85 | 98:2 | Plobeck, N. et al. |
| 4 | Furyl | n-BuMgBr | Et₂O | 92 | 95:5 | Foubelo, F. et al. |
Table 2: Comparative Diastereoselectivity of Phenyl-metal Reagents with a Chiral N-tert-Butanesulfinyl Imine
| Entry | Nucleophile | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | PhMgBr | Toluene | 85 | 98:2 | Plobeck, N. et al. |
| 2 | PhLi | THF | 91 | 10:90 | Plobeck, N. et al. |
This data highlights a remarkable reversal of diastereoselectivity by simply changing the organometallic reagent and solvent, providing access to either diastereomer from the same chiral auxiliary.
Experimental Protocols: From Theory to Practice
To facilitate the application of these methods in your laboratory, we provide detailed, step-by-step protocols for the synthesis of a chiral N-tert-butanesulfinyl imine and subsequent diastereoselective nucleophilic additions.
Caption: General workflow for the synthesis of chiral amines via nucleophilic addition to N-tert-butanesulfinyl imines.
Protocol 1: Synthesis of a Chiral N-tert-Butanesulfinyl Imine
This protocol describes a general procedure for the condensation of an aldehyde with tert-butanesulfinamide.
Materials:
-
Aldehyde (1.0 equiv)
-
(R)- or (S)-tert-Butanesulfinamide (1.05 equiv)
-
Anhydrous Copper(II) Sulfate (CuSO₄, 2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the aldehyde, (R)- or (S)-tert-butanesulfinamide, and anhydrous copper(II) sulfate.
-
Add anhydrous dichloromethane to achieve a suitable concentration (typically 0.2-0.5 M).
-
Stir the resulting suspension vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper sulfate.
-
Wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine. For many applications, this crude product is of sufficient purity for use in the subsequent nucleophilic addition step. If necessary, purification can be achieved by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Addition of a Grignard Reagent
This protocol outlines a general procedure for the highly diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine.
Materials:
-
N-tert-Butanesulfinyl imine (1.0 equiv)
-
Grignard reagent (e.g., MeMgBr, PhMgCl; 1.2-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the N-tert-butanesulfinyl imine in anhydrous THF or toluene in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired temperature (typically -78 °C for THF or -48 °C for toluene) using an appropriate cooling bath.
-
Slowly add the Grignard reagent dropwise to the cooled solution of the imine via syringe.
-
Stir the reaction mixture at this temperature for the required time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude sulfinamide adduct can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Conclusion and Future Outlook
The diastereoselective addition of nucleophiles to chiral imines, particularly those bearing the N-tert-butanesulfinyl auxiliary, represents a robust and highly predictable method for the synthesis of enantioenriched amines. A thorough understanding of the governing stereochemical models, namely the Felkin-Anh and Cram-chelation models, allows for the rational design of synthetic strategies. As demonstrated, the choice of nucleophile and reaction conditions can have a profound impact on the diastereoselectivity, in some cases enabling a switch in the stereochemical outcome. The provided protocols offer a practical starting point for the implementation of these powerful transformations.
The continued development of new chiral auxiliaries and catalytic asymmetric methods will undoubtedly further expand the synthetic chemist's toolbox for the construction of stereochemically complex nitrogen-containing molecules, driving innovation in drug discovery and materials science.
References
- Ellman, J. A., et al. Asymmetric synthesis of chiral amines by highly diastereoselective 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines.[Link to a relevant review or primary literature, e.g., a J. Am. Chem. Soc. or Org. Lett. paper by Ellman's group]
- Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. [https://pubs.acs.org/doi/10.1021/cr900382t]
- Plobeck, N., & Powell, D. (2002). Asymmetric synthesis of diarylmethylamines by diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines: switchover of diastereofacial selectivity. Tetrahedron: Asymmetry, 13(4), 365-369. [A representative DOI for this type of study would be included here]
- Foubelo, F., et al. Recent advances in the chemistry of N-(tert-butylsulfinyl)imines.
- Yus, M., González-Gómez, J. C., & Foubelo, F. (2013). Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products. Chemical Reviews, 113(7), 5565-5698. [https://pubs.acs.org/doi/10.1021/cr300447t]
Sources
Safety Operating Guide
(R)-1,1,1-Trifluoro-2-butylamine proper disposal procedures
Topic: (R)-1,1,1-Trifluoro-2-butylamine Proper Disposal Procedures
Executive Summary: Critical Safety & Compliance
(R)-1,1,1-Trifluoro-2-butylamine (CAS: 1212120-62-1) presents a dual-hazard profile: it is highly flammable and corrosive .[1] Improper disposal poses immediate risks of fire, severe chemical burns, and the release of toxic hydrogen fluoride (HF) gas upon thermal decomposition.[1]
Immediate Action Required:
-
Do NOT pour down the drain.[2] This compound is toxic to aquatic life and can damage plumbing via corrosivity.
-
Do NOT mix with acids or oxidizers in the waste stream.[2] The neutralization reaction is violently exothermic.
-
Primary Disposal Method: High-temperature incineration with acid gas scrubbing (off-site via licensed vendor).
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties is the first step in selecting the correct waste stream.
| Property | Value / Description | Impact on Disposal |
| CAS Number | 1212120-62-1 | Unique identifier for waste manifesting. |
| Physical State | Liquid | Requires leak-proof, chemically resistant secondary containment.[3] |
| Flash Point | < 23°C (Estimate based on analogs) | D001 (Ignitable) RCRA Waste Code. |
| pH (10% aq) | > 11.5 (Strong Base) | D002 (Corrosive) RCRA Waste Code. |
| Reactivity | Incompatible with acids, acid chlorides, anhydrides, and strong oxidizers.[1] | Must be segregated from acidic waste streams to prevent explosion/heat generation. |
| Combustion | Releases | Incineration requires specific scrubbers; standard open burning is prohibited. |
RCRA Waste Classification (USA):
-
D001: Ignitable Characteristic
-
D002: Corrosive Characteristic
-
Note: While not explicitly P- or U-listed, it must be treated as a characteristic hazardous waste.
Pre-Disposal Handling & Segregation
Proper segregation is the single most effective control against laboratory accidents.
Segregation Decision Tree
Figure 1: Decision logic for segregating amine waste streams to prevent incompatibility reactions.[1][4]
Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Aluminum or Zinc (galvanized) containers. Amines can react with these metals to evolve hydrogen gas (explosion hazard).
-
-
Cap: Vented caps are recommended if the waste is recently generated or potentially reactive, to prevent pressure buildup.
Disposal Protocols
Protocol A: Bulk Disposal (Preferred)
For volumes > 50 mL or expired stock.[1]
-
Labeling: Affix a hazardous waste label clearly stating:
-
Bulking: Can be bulked with other non-halogenated, basic organic solvents (e.g., Triethylamine, Pyridine solutions) unless your facility requires segregation of fluorinated compounds.[1]
-
Transfer: Move to the Satellite Accumulation Area (SAA). Ensure secondary containment is present.[11]
Protocol B: Trace Residue Neutralization (In-Lab)
For cleaning glassware or neutralizing < 5 mL of residual liquid.[4] Do NOT use this for bulk disposal.
Warning: This process generates heat. Perform in a fume hood.
-
Preparation: Prepare a 5% Hydrochloric Acid (HCl) solution in a beaker. Place the beaker in an ice bath.
-
Dilution: Dilute the amine residue with a non-reactive solvent (e.g., Isopropanol) to reduce viscosity and heat generation.
-
Neutralization:
-
Verification: Check pH. It should be between 5 and 9.
-
Disposal: The resulting solution is now an aqueous organic waste. Dispose of it in the Aqueous Waste container (or Organic Solvent waste if alcohol content is high), depending on local regulations regarding fluorinated salts.[1]
Emergency Spill Response
If a spill occurs, speed and respiratory protection are critical due to the volatility and toxicity of the amine.[1]
Figure 2: Step-by-step workflow for managing an accidental spill.
Specific Spill Notes:
-
Do not use water to wash down a large spill immediately; this will spread the corrosive liquid and increase the surface area for vaporization. Absorb first, then wash the surface.
-
Absorbent Material: Use Vermiculite, dry sand, or commercial "Basic Neutralizing" spill pads.[1] Avoid sawdust (combustible).[11]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58089403, (R)-1,1,1-Trifluoro-2-butylamine.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link][1]
Sources
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ethz.ch [ethz.ch]
- 4. 683-94-3|1,1,1-Trifluoro-2-butylamine|BLD Pharm [bldpharm.com]
- 5. CAS 1212120-62-1 | (R)-1,1,1-Trifluoro-2-butylamine hydrochloride - Synblock [synblock.com]
- 6. 1212120-62-1|(R)-1,1,1-Trifluoro-2-butylamine hydrochloride|BLD Pharm [bldpharm.com]
- 7. (R)-1,1,1-Trifluoro-2-butylamine hydrochloride | 1212120-62-1 | Benchchem [benchchem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 11. halocarbon-ls.com [halocarbon-ls.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lobachemie.com [lobachemie.com]
Personal protective equipment for handling (R)-1,1,1-Trifluoro-2-butylamine
Comprehensive Safety & Operational Guide: Handling (R)-1,1,1-Trifluoro-2-butylamine
Executive Summary
(R)-1,1,1-Trifluoro-2-butylamine (CAS: 1131737-02-4) is a highly specialized chiral building block widely utilized in drug development and agrochemical synthesis. The strategic incorporation of a trifluoromethyl (-CF₃) group adjacent to the chiral center significantly enhances the metabolic stability and lipophilicity of target drug candidates. However, this same structural modification fundamentally alters the chemical's hazard profile, demanding rigorous, specialized handling protocols beyond standard laboratory amine procedures.
Hazard Causality: The Chemistry of the Risk
To handle this compound safely, researchers must understand the mechanistic causality behind its hazards:
-
Accelerated Systemic Toxicity (H302, H312, H332): The addition of the -CF₃ group drastically increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly permeate the lipid bilayers of the stratum corneum (skin barrier) and cellular membranes, leading to much faster systemic absorption than non-fluorinated aliphatic amines[1].
-
Severe Corrosivity (H314): The primary amine group possesses a highly nucleophilic lone pair, making the liquid strongly basic. Upon contact with biological tissues, it causes rapid saponification of lipids and irreversible protein denaturation[1].
-
High Volatility (H225/H226): With a boiling point of approximately 65–66 °C, this compound generates significant vapor pressure at ambient room temperature, presenting an acute inhalation hazard and flammability risk[2].
Quantitative Hazard & Physicochemical Data
The following table summarizes the critical operational metrics required for risk assessment and experimental design.
Table 1: Physicochemical & Hazard Summary
| Parameter | Value / Description | Operational Implication |
| CAS Number | 1131737-02-4 | Unique identifier for the (R)-enantiomer. |
| Molecular Weight | 127.11 g/mol | Required for precise stoichiometric calculations. |
| Boiling Point | 65 - 66 °C | Highly volatile; must be handled in a fume hood[2]. |
| Density | ~1.105 g/cm³ | Denser than water; impacts phase separation in workups[2]. |
| GHS Hazards | H302, H312, H314, H332 | Corrosive, acutely toxic across all exposure routes[1]. |
Personal Protective Equipment (PPE) Matrix & Rationale
Standard laboratory PPE is insufficient for fluorinated aliphatic amines. The lipophilic nature of the -CF₃ group combined with the basic amine allows it to aggressively solvate and permeate standard glove materials.
Table 2: PPE Selection & Permeation Rationale
| PPE Component | Recommended Material | Breakthrough Time | Scientific Rationale |
| Primary Gloves | Butyl Rubber (>0.3 mm) | > 480 minutes | Butyl rubber's dense, non-polar molecular structure resists permeation by low-molecular-weight, basic amines[3]. |
| Secondary Gloves | Nitrile (Inner layer) | < 15 minutes | Provides biological protection and dexterity but fails rapidly against amines. Never use nitrile as the sole defense [4]. |
| Eye/Face | Goggles + Face Shield | N/A | Prevents capillary action of volatile corrosive liquids into the ocular mucosa. |
| Body | Flame-Resistant Lab Coat | N/A | Mitigates combined flammability and corrosivity risks. |
Self-Validating Experimental Protocol: Inert Dispensing
Because primary amines react with atmospheric CO₂ to form insoluble carbamate salts, and due to the chemical's volatility, dispensing must be performed under an inert atmosphere. This protocol utilizes a self-validating system —meaning the safety and success of each step must be physically confirmed before proceeding.
Step-by-Step Methodology:
-
Fume Hood Verification:
-
Action: Turn on the fume hood and lower the sash to the designated operating height.
-
Validation: Tape a small piece of tissue to the bottom of the sash. It must pull steadily inward, confirming a negative pressure face velocity of >100 fpm.
-
-
Inert Atmosphere Setup:
-
Action: Purge the Schlenk line and the receiving reaction flask with high-purity Argon (Argon is denser than N₂, providing superior blanketing for volatile liquids).
-
Validation: Monitor the mineral oil bubbler; a steady, continuous rate of 1–2 bubbles per second confirms positive inert gas flow and a sealed system.
-
-
Syringe Integrity Check:
-
Action: Select a gas-tight glass syringe with a PTFE-tipped plunger.
-
Validation: Pull ambient air into the syringe, plug the needle tip with a rubber septum, and depress the plunger. Strong physical resistance confirms the gas-tight seal is intact, preventing toxic leaks during transfer.
-
-
Reagent Dispensing:
-
Action: Pre-cool the receiving flask to 0 °C using an ice-water bath to suppress the amine's vapor pressure. Slowly inject the (R)-1,1,1-Trifluoro-2-butylamine dropwise.
-
Validation: Monitor the reaction mixture via an internal thermocouple. The temperature must remain < 10 °C during the addition to confirm the suppression of exothermic spikes.
-
-
Decontamination:
-
Action: Immediately rinse the syringe with a dilute acidic solution (e.g., 1M HCl in methanol) to neutralize residual amine.
-
Validation: Test the final aqueous wash of the syringe with pH paper to confirm a neutral pH before transferring the equipment to the general wash area.
-
Workflow Visualization
Self-Validating Workflow for Dispensing (R)-1,1,1-Trifluoro-2-butylamine
Emergency Response & Waste Logistics
-
Spill Mitigation: Do NOT use combustible absorbents like sawdust. Use a commercial spill kit designed for caustics containing inert absorbents (sand or vermiculite). Neutralize the area carefully with a weak acid (e.g., citric acid solution) to prevent the volatilization of the free base.
-
First Aid (Dermal Exposure): Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes under a safety shower. Remove contaminated clothing immediately. Do NOT apply chemical neutralizers (like weak acids) directly to the skin , as the resulting exothermic neutralization reaction will exacerbate thermal tissue damage.
-
Waste Segregation: Collect all liquid waste and contaminated consumables in a dedicated, clearly labeled "Halogenated Basic Organic Waste" container. Never mix with acidic waste streams to prevent violent, pressure-generating exothermic reactions.
References
-
1,1,1-三氟丁烷-2-胺| 683-94-3 (Physicochemical Data) . Molaid. Available at:[Link]
-
Protective Gloves Index . McMaster University. Available at: [Link]
-
Glove Guide - Chemical Compatibility . University of San Francisco. Available at:[Link]
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
